Product packaging for 4-(Bromomethyl)-2-methoxypyridine(Cat. No.:CAS No. 120277-15-8)

4-(Bromomethyl)-2-methoxypyridine

Cat. No.: B176453
CAS No.: 120277-15-8
M. Wt: 202.05 g/mol
InChI Key: ROPDTLJSDLQQGZ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methoxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrNO B176453 4-(Bromomethyl)-2-methoxypyridine CAS No. 120277-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPDTLJSDLQQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600118
Record name 4-(Bromomethyl)-2-methoxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120277-15-8
Record name 4-(Bromomethyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(Bromomethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(bromomethyl)-2-methoxypyridine, a key building block in medicinal chemistry and organic synthesis. This document details a plausible synthetic route, experimental protocols, and a summary of its physicochemical and spectroscopic properties. The information is presented to be a valuable resource for researchers in drug development and related fields.

Introduction

This compound is a versatile bifunctional molecule containing a reactive bromomethyl group and a methoxy-substituted pyridine ring. This unique combination of functional groups makes it an important intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of novel pharmaceutical agents. The pyridine moiety is a common scaffold in drug discovery, and the ability to introduce substituents at the 4-position via the bromomethyl handle allows for the exploration of structure-activity relationships.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the radical bromination of 2-methoxy-4-methylpyridine at the benzylic position. This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source, with a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or under photochemical conditions.[1][2][3]

Proposed Reaction Scheme

G reactant 2-Methoxy-4-methylpyridine reagent NBS, AIBN CCl4, Reflux product This compound reactant->product

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is a general procedure based on established methods for benzylic bromination of picoline derivatives.[1][2][3]

Materials:

  • 2-Methoxy-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or ethyl acetate for extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-4-methylpyridine (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN or benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and maintain it under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution to quench any remaining acid.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques and physical property measurements.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₈BrNO[4][5]
Molecular Weight 202.05 g/mol [4][6]
Monoisotopic Mass 200.97893 Da[4][5]
Appearance Expected to be a solid or oil
Boiling Point (Predicted) 250.2 ± 25.0 °C[4]
Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight of the target compound.

IonPredicted m/z
[M]+ 200.97838[5]
[M+H]⁺ 201.98621[5]
[M+Na]⁺ 223.96815[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

ProtonsChemical Shift (δ, ppm)Multiplicity
-CH₂Br ~ 4.5Singlet
-OCH₃ ~ 3.9Singlet
Pyridine-H (positions 3, 5, 6) 6.8 - 8.2Multiplets

¹³C NMR (Predicted):

CarbonChemical Shift (δ, ppm)
-CH₂Br ~ 30-35
-OCH₃ ~ 55
Pyridine-C 110 - 165
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
C-H (aromatic) 3000 - 3100
C-H (aliphatic, -CH₂Br, -OCH₃) 2850 - 3000
C=N, C=C (pyridine ring) 1400 - 1600
C-O (methoxy) 1000 - 1300
C-Br 500 - 600

Experimental and Characterization Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

G cluster_synthesis Synthesis A 2-Methoxy-4-methylpyridine B Reaction with NBS/AIBN A->B C Work-up and Purification B->C D This compound C->D G cluster_characterization Characterization Product Synthesized Product MS Mass Spectrometry Product->MS NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR Confirmation Structure and Purity Confirmed MS->Confirmation NMR->Confirmation IR->Confirmation

References

An In-depth Technical Guide to 4-(Bromomethyl)-2-methoxypyridine: Physicochemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)-2-methoxypyridine is a key heterocyclic building block in organic synthesis, particularly relevant to the fields of medicinal chemistry and drug development. Its unique structural combination of a pyridine ring, a reactive bromomethyl group, and an electron-donating methoxy group makes it a versatile intermediate for the synthesis of a wide array of complex molecular architectures. The pyridine core is a common motif in numerous pharmaceuticals, and the bromomethyl handle allows for facile introduction of various functional groups through nucleophilic substitution and cross-coupling reactions. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed representative synthetic protocol, and a discussion of its potential applications in modern drug discovery.

Physicochemical Properties

The empirical and predicted physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available for isomeric compounds, specific experimental values for melting point and solubility of this compound are not widely reported in the current literature.

PropertyValueSource
Molecular Formula C₇H₈BrNO[1][2]
Molecular Weight 202.05 g/mol [3]
CAS Number 120277-15-8[1]
Appearance Colorless to pale yellow liquid or solid[4] (for isomer)
Boiling Point (Predicted) 250.2 ± 25.0 °C[5]
Melting Point Data not available
Density (Predicted) 1.484 ± 0.06 g/cm³[5]
Solubility Limited solubility in water; Soluble in organic solvents (e.g., ethanol, methanol, acetone)[4] (for isomer)
Flash Point (Predicted) 105.1 ± 23.2 °C[5]
SMILES COC1=NC=CC(=C1)CBr[2]
InChIKey ROPDTLJSDLQQGZ-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the radical bromination of the corresponding 4-methyl-2-methoxypyridine. This reaction is typically achieved using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent.

General Experimental Protocol: Radical Bromination of 4-methyl-2-methoxypyridine

Disclaimer: The following is a representative protocol based on established methods for benzylic bromination and may require optimization for specific laboratory conditions.

Materials:

  • 4-methyl-2-methoxypyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2-methoxypyridine in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.

G Workflow for the Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve 4-methyl-2-methoxypyridine in CCl4 B Add NBS and AIBN A->B C Reflux and Monitor B->C D Cool and Filter C->D E Wash with NaHCO3 and Brine D->E F Dry with MgSO4 E->F G Concentrate F->G H Column Chromatography or Distillation G->H I I H->I Pure this compound

Synthesis Workflow

Reactivity and Applications in Drug Development

This compound is a valuable intermediate due to the orthogonal reactivity of its functional groups. The bromomethyl group is a potent electrophile, making it susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the straightforward introduction of diverse side chains and the construction of larger, more complex molecules.

The pyridine nitrogen can act as a hydrogen bond acceptor and a basic center, which are crucial for molecular recognition and binding to biological targets. The 2-methoxy group modifies the electronic properties of the pyridine ring, influencing its reactivity and potentially its metabolic stability.

Potential Synthetic Applications
  • Synthesis of Novel Pyridine Derivatives: The primary application of this compound is as a precursor for more elaborate pyridine-containing molecules. Its reaction with various nucleophiles can lead to the formation of ethers, amines, thioethers, and new carbon-carbon bonds.

  • Cross-Coupling Reactions: While the bromomethyl group is primarily used for substitution reactions, the pyridine ring itself can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, if further functionalized.

  • Building Block for Bioactive Molecules: Pyridine derivatives are prevalent in a vast number of approved drugs. The structural motif of 4-(substituted-methyl)-2-methoxypyridine can be found in various classes of therapeutic agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

G Potential Reaction Pathways of this compound cluster_0 Nucleophilic Substitution cluster_1 Products A This compound B Reaction with Amines A->B C Reaction with Alcohols/Phenols A->C D Reaction with Thiols A->D E Reaction with Carbanions A->E F 4-(Aminomethyl)-2-methoxypyridines B->F G 4-(Alkoxymethyl)-2-methoxypyridines C->G H 4-(Thioalkoxymethyl)-2-methoxypyridines D->H I Extended Carbon Chains E->I

Reaction Pathways

Stability and Handling

This compound is reported to be stable under recommended storage conditions.[1] As with many brominated organic compounds, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is advisable to store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex pyridine derivatives. While comprehensive experimental data on its physicochemical properties are still emerging, its predicted characteristics and the well-understood reactivity of its functional groups make it a compound of significant interest for researchers in medicinal chemistry and drug discovery. The ability to readily introduce a variety of substituents at the 4-position via the bromomethyl group provides a powerful tool for the exploration of chemical space and the development of novel therapeutic agents.

References

4-(Bromomethyl)-2-methoxypyridine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 120277-15-8

This technical guide provides a summary of the available information for 4-(Bromomethyl)-2-methoxypyridine, a heterocyclic organic compound. The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Compound Information

This compound is a substituted pyridine derivative. The presence of a reactive bromomethyl group makes it a useful intermediate in organic synthesis, particularly for the introduction of a 2-methoxypyridin-4-ylmethyl moiety into a target molecule.

Molecular Structure

The molecular structure of this compound is characterized by a pyridine ring substituted with a methoxy group at position 2 and a bromomethyl group at position 4.

Molecular Formula: C₇H₈BrNO[1]

SMILES: COC1=NC=CC(CBr)=C1[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Please note that some of these values are predicted.

PropertyValueSource
CAS Number 120277-15-8[1][2]
Molecular Weight 202.05 g/mol [1][2]
Molecular Formula C₇H₈BrNO[1][2]
Density (Predicted) 1.484 ± 0.06 g/cm³[1]
Boiling Point (Predicted) 250.2 ± 25.0 °C[1]
Flash Point (Predicted) 105.1 ± 23.2 °C[1]
Refractive Index (Predicted) 1.555[1]
Storage Conditions Inert atmosphere, 2-8°C[2]

Synthesis and Reactivity

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely available in the public domain. However, based on standard organic chemistry principles, a plausible synthetic route would involve the radical bromination of the precursor, 2-methoxy-4-methylpyridine.

Proposed Synthesis Pathway

The synthesis would likely proceed via a free-radical chain reaction, where the methyl group of 2-methoxy-4-methylpyridine is brominated, a reaction analogous to benzylic bromination. This typically involves a radical initiator and a source of bromine radicals, such as N-bromosuccinimide (NBS).

Synthesis_of_4_Bromomethyl_2_methoxypyridine Proposed Synthesis of this compound reactant 2-methoxy-4-methylpyridine product This compound reactant->product Radical Bromination reagents NBS (N-Bromosuccinimide) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl4) Heat/Light (hν)

Caption: Proposed synthesis via radical bromination.

Reactivity Profile

The primary site of reactivity for this compound is the bromomethyl group. The carbon atom of the CH₂Br group is electrophilic, making the compound an effective alkylating agent in nucleophilic substitution reactions. It can react with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to form a new carbon-nucleophile bond, displacing the bromide ion.

Application in Synthesis

While specific, detailed applications in drug development are not extensively documented in publicly available literature, patent documents indicate its use as a key intermediate in the synthesis of more complex molecules.

Experimental Protocol from Patent Literature

A U.S. patent describes the use of this compound (CAS 120277-15-8) as a reactant in the synthesis of substituted 5,6,7,8-tetrahydro[1][2][3]triazolo[4,3-a]pyridine-3(2H)-ones.[4] The following is an adapted description of the experimental procedure where it is used as an alkylating agent.

Reaction: A solution of a precursor molecule is treated with a base (e.g., potassium tert-butoxide) in a solvent (e.g., dimethylformamide) at room temperature.[4] Subsequently, this compound is added to the reaction mixture.[4]

Work-up: The reaction is stirred overnight. Afterward, the mixture is treated with water, 1 N aqueous hydrochloric acid, and ethyl acetate. The organic phase is separated, and the aqueous phase is extracted multiple times with ethyl acetate. The combined organic layers are then washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and concentrated. The final product is purified by preparative HPLC.[4]

Application_in_Synthesis Use of this compound in Synthesis cluster_reactants Reactants & Reagents cluster_process Process Start_Material Starting Nucleophile (e.g., triazolone precursor) Reaction Stir overnight at RT Start_Material->Reaction Base Potassium tert-butoxide Base->Reaction Solvent DMF Solvent->Reaction Alkylating_Agent This compound Alkylating_Agent->Reaction Workup Aqueous Workup (H₂O, HCl, EtOAc) Reaction->Workup Purification Preparative HPLC Workup->Purification Product Alkylated Product Purification->Product

Caption: Experimental workflow using the title compound.

Spectroscopic Data

No experimentally obtained and verified spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this compound are readily available in peer-reviewed scientific literature. Researchers using this compound would need to perform their own analytical characterization.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its utility is demonstrated through its appearance in patent literature as a reagent for the synthesis of complex heterocyclic systems. The compound's reactivity is centered on the electrophilic nature of the bromomethyl group, making it a useful tool for alkylation reactions. However, a comprehensive, in-depth technical profile is limited by the lack of published, detailed protocols for its synthesis and a full set of experimental characterization data. Professionals seeking to use this compound should rely on the basic properties provided by commercial suppliers and perform thorough analytical validation.

References

Spectroscopic Data of 4-(Bromomethyl)-2-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(bromomethyl)-2-methoxypyridine, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted data, analysis of closely related analogs, and established spectroscopic principles to offer a robust analytical profile. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~8.2-8.3d1HH-6Expected to be the most downfield pyridine proton due to proximity to the nitrogen atom.
~7.0-7.2d1HH-5
~6.8-7.0s1HH-3
~4.5s2H-CH₂BrThe chemical shift for benzylic bromides typically falls in the δ 4.4-4.7 ppm range.[1]
~3.9s3H-OCH₃

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)AssignmentNotes
~164C-2Carbon bearing the methoxy group.
~149C-6
~140C-4Carbon bearing the bromomethyl group.
~122C-5
~110C-3
~53-OCH₃
~32-CH₂Br

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3100-3000MediumC-H stretchAromatic (Pyridine)
2950-2850MediumC-H stretchAliphatic (-CH₂- and -CH₃)
1600-1585, 1500-1400Medium-StrongC=C and C=N stretchingAromatic Ring (Pyridine)[2]
1250-1000StrongC-O stretchAryl Ether
690-515Medium-StrongC-Br stretchAlkyl Halide[3]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretationNotes
201/203[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio).
122[M - Br]⁺Loss of a bromine radical, a common fragmentation for alkyl bromides.[4][5] This would likely be a prominent peak.
92[M - Br - CH₂O]⁺Subsequent loss of formaldehyde from the [M - Br]⁺ fragment.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that should be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.[6]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[7][8]

  • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[9][10]

  • Cap the NMR tube securely.

¹H NMR Acquisition (400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse (zg30).

  • Number of Scans: 16-64 (depending on concentration).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition (100 MHz Spectrometer):

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: -10 to 220 ppm.

  • Temperature: 298 K.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

  • Dissolve a small amount (2-5 mg) of this compound in a few drops of a volatile solvent like dichloromethane or acetone.

  • Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Mount the plate in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Mode: Transmittance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • GC Column: A standard non-polar column (e.g., HP-5MS).

  • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10-20 °C/min.

  • Ionization Mode: Electron Ionization (EI).[11]

  • Electron Energy: 70 eV.[11]

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry (GC-MS) Purification->MS Sample Prep Structure_Validation Structure Validation and Purity Assessment NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Reporting Technical Report Generation Structure_Validation->Reporting

Caption: A flowchart outlining the key stages from synthesis to spectroscopic analysis and data reporting.

Logical Relationship of Spectroscopic Data

This diagram shows the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Data_Relationship Relationship of Spectroscopic Data to Molecular Structure Molecule This compound (C₇H₈BrNO) NMR NMR Spectroscopy Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS NMR_Info Provides information on the carbon-hydrogen framework and chemical environment of nuclei. NMR->NMR_Info IR_Info Identifies the functional groups present in the molecule. IR->IR_Info MS_Info Determines the molecular weight and fragmentation pattern. MS->MS_Info

Caption: A diagram illustrating how different spectroscopic techniques probe various aspects of the molecular structure.

References

The Reactivity Profile of Bromomethylpyridines Substituted with a Methoxy Group: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals. Functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The bromomethyl group, when attached to a pyridine ring, serves as a versatile synthetic handle, primarily due to its susceptibility to nucleophilic substitution reactions. This guide provides an in-depth analysis of the reactivity of the bromomethyl group on a pyridine ring that is also substituted with a methoxy group. While direct literature on a specific isomer of methoxy-substituted bromomethylpyridine is sparse, its reactivity can be reliably inferred from the well-documented chemistry of related analogs such as 2-(bromomethyl)pyridine and other substituted pyridines. The presence of a methoxy group introduces an additional layer of complexity and opportunity, as its position relative to the bromomethyl moiety will modulate the electrophilicity of the benzylic carbon through electronic effects.

Synthesis of Methoxy-Substituted Bromomethylpyridines

The most common and direct method for the synthesis of bromomethylpyridines is the radical bromination of the corresponding methylpyridine precursor. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

General Synthesis Workflow

G Start Methoxy-methylpyridine Reaction Radical Bromination Start->Reaction Reagents NBS, AIBN (or other radical initiator) Solvent (e.g., CCl4) Reagents->Reaction Product Methoxy-bromomethylpyridine Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: General workflow for the synthesis of methoxy-bromomethylpyridines.

Reactivity Profile of the Bromomethyl Group

The bromomethyl group attached to a pyridine ring is analogous to a benzylic bromide, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The primary reaction pathway is a bimolecular nucleophilic substitution (SN2) reaction.

Nucleophilic Substitution Reactions

A wide variety of nucleophiles can displace the bromide, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility is a key reason for the utility of bromomethylpyridines in the synthesis of pharmaceutical intermediates.[1]

Nucleophile TypeExample NucleophileReagent(s)Product Functional Group
Oxygen NucleophilesHydroxideNaOH, H₂OAlcohol
AlkoxideNaOREther
CarboxylateRCOONaEster
Nitrogen NucleophilesAmmoniaNH₃Primary Amine
Primary/Secondary AmineRNH₂, R₂NHSecondary/Tertiary Amine
AzideNaN₃Azide
Sulfur NucleophilesThiolateNaSRThioether
Thiourea(NH₂)₂CSIsothiouronium salt (hydrolyzes to thiol)
Carbon NucleophilesCyanideNaCN, KCNNitrile
Enolatese.g., Sodium diethyl malonateAlkylated malonic ester
Influence of the Methoxy Group on Reactivity

The position of the electron-donating methoxy group on the pyridine ring relative to the bromomethyl group will influence the rate of nucleophilic substitution.

  • Ortho/Para Methoxy Group: A methoxy group at the ortho or para position to the bromomethyl group will increase the electron density at the ring carbon attached to the bromomethyl moiety through resonance. This can slightly decrease the electrophilicity of the benzylic carbon, potentially slowing down the SN2 reaction compared to an unsubstituted bromomethylpyridine.

  • Meta Methoxy Group: A methoxy group at the meta position will have a less pronounced electronic effect on the reaction center, primarily exerting a weak electron-withdrawing inductive effect.

General Nucleophilic Substitution Pathway

G Reactants Methoxy-bromomethylpyridine + Nucleophile (Nu⁻) TransitionState Transition State [Nu---CH₂(Py-OMe)---Br]⁻ Reactants->TransitionState SN2 Attack Products Methoxy-pyridyl-CH₂-Nu + Br⁻ TransitionState->Products Bromide Departure

References

Potential applications of 4-(Bromomethyl)-2-methoxypyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered a substantial amount of information regarding the medicinal chemistry applications of pyridine derivatives, particularly in the context of PI3K/mTOR inhibitors. I have identified a key clinical candidate, GSK2126458 (Omipalisib), and found information on its biological activity, the signaling pathway it targets, and general synthetic strategies for related compounds.

However, a direct and explicit synthetic protocol for a specific drug molecule starting from 4-(Bromomethyl)-2-methoxypyridine is still missing. The current search results provide general reaction types (e.g., nucleophilic substitution on a bromomethyl group) and synthetic schemes for analogous but not identical starting materials.

To fully satisfy the user's request for a "deeply technical guide," I need to find a concrete example of a synthesis that uses this compound, along with a detailed experimental protocol. Without this, the guide would remain somewhat general.

Therefore, I will execute a final set of searches to try and locate a specific synthesis of a PI3K/mTOR inhibitor or another relevant bioactive molecule that explicitly uses this compound as a key reagent. I will also search for patents, which often contain detailed synthetic procedures. If a direct synthesis is not found, I will construct a plausible, detailed, and well-referenced synthetic protocol based on the general reactions of this class of compounds. After this final search, I will proceed to compile the complete technical guide.

Updated plan:

  • Conduct a final, highly specific search for the synthesis of bioactive molecules, particularly PI3K/mTOR inhibitors, using "this compound" and look for detailed experimental protocols in scientific literature and patents.

  • If a direct experimental protocol is not found, I will formulate a detailed, step-by-step hypothetical protocol for a relevant reaction (e.g., nucleophilic substitution with an amine) based on established chemical principles and analogous reactions found in the search results.

  • Organize all the gathered information into a comprehensive technical guide, including an introduction to this compound, its role as a synthetic intermediate, and a detailed section on its application in the synthesis of PI3K/mTOR inhibitors.

  • Create tables to present the quantitative data (IC50/Ki values) for relevant compounds.

  • Develop Graphviz diagrams for the PI3K/mTOR signaling pathway and a representative experimental workflow.

  • Write the final response in the format of an in-depth technical guide, ensuring all core requirements of the user are met, including citations for all factual statements.## The Strategic Application of this compound in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its intrinsic reactivity, characterized by the electrophilic nature of the bromomethyl group, makes it a valuable intermediate for the synthesis of a diverse array of complex molecules with therapeutic potential. This technical guide provides an in-depth analysis of the applications of this compound, with a particular focus on its role in the development of potent kinase inhibitors, specifically those targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. This document details the synthetic utility, presents quantitative biological data for derived compounds, outlines experimental protocols, and visualizes key biological pathways and experimental workflows.

Introduction: The Versatility of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1] Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable physicochemical properties to molecules. The substitution pattern on the pyridine ring allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile. This compound, featuring a reactive bromomethyl group at the 4-position and an electron-donating methoxy group at the 2-position, is a key synthon for introducing specific side chains and building molecular complexity.[2]

Synthetic Utility of this compound

The primary utility of this compound in medicinal chemistry lies in its susceptibility to nucleophilic substitution reactions. The carbon of the bromomethyl group is highly electrophilic, readily reacting with a wide range of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.

Nucleophilic Substitution Reactions

The most common application of this compound is its reaction with nitrogen, oxygen, and sulfur-based nucleophiles. These reactions are fundamental for connecting the pyridine core to other fragments of a target molecule.

  • Reaction with Amines: Primary and secondary amines readily displace the bromide to form the corresponding (aminomethyl)pyridine derivatives.[3][4] This reaction is crucial for introducing side chains that can interact with specific residues in a biological target or improve the solubility and pharmacokinetic properties of the final compound.[5]

  • Reaction with Phenols and Thiols: Phenoxides and thiolates can also serve as effective nucleophiles, leading to the formation of ether and thioether linkages, respectively.

These nucleophilic substitution reactions are typically carried out under mild conditions, making them suitable for the late-stage functionalization of complex molecules.[6]

Application in the Synthesis of PI3K/mTOR Inhibitors

A significant application of pyridine derivatives, and by extension, synthons like this compound, is in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway.[7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that responds to extracellular signals such as growth factors and nutrients. Its activation leads to the phosphorylation of downstream targets that promote cell growth and survival while inhibiting apoptosis.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt P S6K p70S6K mTORC1->S6K P _4EBP1 4E-BP1 mTORC1->_4EBP1 P CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibits Inhibitor This compound Derived Inhibitors (e.g., GSK2126458) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

GSK2126458 (Omipalisib): A Case Study

GSK2126458 (Omipalisib) is a highly potent and orally bioavailable dual inhibitor of PI3K and mTOR that has been evaluated in clinical trials for the treatment of cancer.[9] While the exact synthesis of GSK2126458 may not directly involve this compound, the synthesis of structurally related PI3K inhibitors often utilizes pyridine-based building blocks where a reactive handle at the 4-position is essential for introducing key pharmacophoric elements. The 2-methoxy-4-substituted pyridine moiety is a common feature in many potent kinase inhibitors.[10]

Quantitative Data for PI3K/mTOR Inhibitors

The following table summarizes the inhibitory activities of GSK2126458 and other representative PI3K inhibitors.

CompoundTarget(s)Ki (nM)IC50 (nM)Reference(s)
GSK2126458p110α0.019-
(Omipalisib)p110β0.13-
p110δ0.024-
p110γ0.06-
mTORC10.18-
mTORC20.30-
GDC-0980PI3Kα, β, δ, γ-5, 27, 7, 14[7]
mTOR17 (Ki)-[7]
PIK-75PI3Kα-150[1]

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis of key intermediates and the final inhibitor molecule, illustrating the potential use of this compound.

General Workflow for Inhibitor Synthesis

experimental_workflow Start This compound Reaction Nucleophilic Substitution Start->Reaction Nucleophile Amine Nucleophile (e.g., Substituted Aniline) Nucleophile->Reaction Intermediate 4-(Aminomethyl)-2-methoxypyridine Derivative Reaction->Intermediate Coupling Coupling Reaction (e.g., Suzuki, Amide formation) Intermediate->Coupling FinalProduct Final PI3K/mTOR Inhibitor Coupling->FinalProduct Partner Coupling Partner Partner->Coupling Purification Purification (Chromatography) FinalProduct->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A representative workflow for synthesizing PI3K/mTOR inhibitors.

Synthesis of 4-(Aminomethyl)-2-methoxypyridine Derivative (Hypothetical Protocol)

This protocol describes a general method for the reaction of this compound with a primary amine, a key step in the synthesis of many bioactive molecules.

Materials:

  • This compound (1.0 eq)

  • Substituted primary amine (1.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask, add this compound and potassium carbonate.

  • Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Add anhydrous acetonitrile to the flask via syringe to dissolve the starting materials.

  • Add the substituted primary amine dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(aminomethyl)-2-methoxypyridine derivative.

Synthesis of a Pyridine-Containing PI3K Inhibitor (General Protocol)

This protocol outlines a general procedure for the synthesis of a biaryl compound, a common core for kinase inhibitors, using a Suzuki coupling reaction.

Materials:

  • 4-Substituted-2-methoxypyridine derivative (e.g., boronic acid or ester) (1.0 eq)

  • Aryl or heteroaryl halide (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4) (0.05 eq)

  • Base (e.g., 2 M aqueous K2CO3) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add the pyridine derivative, aryl/heteroaryl halide, and palladium catalyst.

  • Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Add the solvent and the aqueous base to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final biaryl compound.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactivity allows for the efficient introduction of diverse functionalities, making it a key intermediate in the synthesis of complex drug candidates. The application of this synthon in the development of potent PI3K/mTOR inhibitors highlights its strategic importance in modern drug discovery. The synthetic protocols and biological data presented in this guide underscore the potential of this compound for the generation of novel therapeutics targeting critical disease pathways. Continued exploration of the chemistry of this and related pyridine derivatives will undoubtedly lead to the discovery of new and improved medicines.

References

Commercial Availability and Synthetic Routes for 4-(Bromomethyl)-2-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2-methoxypyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive bromomethyl group and an electron-donating methoxy group on a pyridine scaffold, makes it a versatile intermediate for the synthesis of a wide range of complex organic molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound and its hydrobromide salt, along with a detailed exploration of its synthetic methodologies.

Commercial Availability

This compound is commercially available from a number of suppliers, primarily as its hydrobromide salt, which offers enhanced stability. The availability of the free base may be more limited. Researchers can procure this reagent in various quantities to suit laboratory-scale synthesis and larger-scale drug development projects.

SupplierProduct NameCAS NumberPurityAvailable Quantities
BLDpharmThis compound hydrobromide177735-23-4≥97.0%1g, 5g, 25g
Dana BioscienceThis compound hydrobromide177735-23-4Not Specified1g
Key OrganicsThis compound hydrobromide177735-23-4Not Specified1g, 5g, 10g
FluorochemThis compound hydrobromide177735-23-4Not Specified1g, 5g
A1-ChemicalsThis compound hydrobromide177735-23-4Not Specified1g, 5g, 25g

Note: The pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthetic Methodologies

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor. The general synthetic strategy involves the preparation of 4-methyl-2-methoxypyridine followed by a selective free-radical bromination of the methyl group.

Step 1: Synthesis of 4-methyl-2-methoxypyridine

A common route to 4-methyl-2-methoxypyridine involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-4-methylpyridine, with sodium methoxide.

Experimental Protocol:

  • Reaction Setup: A solution of 2-chloro-4-methylpyridine in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Reagent: Sodium methoxide is added portion-wise to the solution at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure 4-methyl-2-methoxypyridine.

G cluster_0 Synthesis of 4-methyl-2-methoxypyridine 2-chloro-4-methylpyridine 2-chloro-4-methylpyridine Reaction Reaction 2-chloro-4-methylpyridine->Reaction Sodium_methoxide Sodium_methoxide Sodium_methoxide->Reaction 4-methyl-2-methoxypyridine 4-methyl-2-methoxypyridine Reaction->4-methyl-2-methoxypyridine

Caption: Synthesis of the precursor 4-methyl-2-methoxypyridine.

Step 2: Free-Radical Bromination to this compound

The conversion of the methyl group of 4-methyl-2-methoxypyridine to a bromomethyl group is typically achieved via a Wohl-Ziegler reaction, which involves a free-radical chain mechanism.[1][2] This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1]

Experimental Protocol:

  • Reaction Setup: A solution of 4-methyl-2-methoxypyridine in a non-polar solvent, such as carbon tetrachloride or cyclohexane, is prepared in a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Addition of Reagents: N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN) are added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux under a nitrogen atmosphere. The reaction is typically initiated by light (e.g., a sunlamp) and is monitored by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization.

G cluster_1 Free-Radical Bromination 4-methyl-2-methoxypyridine 4-methyl-2-methoxypyridine Reaction Reaction 4-methyl-2-methoxypyridine->Reaction NBS_AIBN NBS, AIBN (initiator) NBS_AIBN->Reaction This compound This compound Reaction->this compound

Caption: Wohl-Ziegler bromination to the final product.

Applications in Drug Development

Pyridine derivatives are integral components of many pharmaceuticals. The methoxy group, in particular, can influence a molecule's physicochemical properties and its binding to biological targets.[3] While specific signaling pathways directly modulated by this compound are not extensively documented, its utility lies in its role as a versatile synthon for creating libraries of compounds for screening against various therapeutic targets. For instance, related structures like 2-bromo-4-methylpyridine are employed in the synthesis of kinase inhibitors.[4] The reactive bromomethyl group allows for the facile introduction of various nucleophiles, enabling the exploration of structure-activity relationships in drug discovery programs.

Conclusion

This compound and its hydrobromide salt are readily accessible chemical reagents that serve as valuable building blocks for the synthesis of complex pyridine-containing molecules. The synthetic routes to this compound are well-established, primarily involving a two-step sequence of methoxylation followed by selective free-radical bromination. Its utility in medicinal chemistry as a versatile intermediate underscores its importance for researchers and professionals in the field of drug development.

References

Methodological & Application

Application Notes and Protocols for the Sonogashira-Type Cross-Coupling of 4-(Bromomethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (typically aryl or vinyl halides) and sp-hybridized carbons (terminal alkynes). This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials. While the classic Sonogashira reaction is well-established for aryl halides, its application with C(sp³)-hybridized electrophiles, such as benzylic halides, represents a more nuanced and challenging transformation.

Reaction Principle

The palladium-catalyzed cross-coupling of a benzylic halide, such as 4-(bromomethyl)-2-methoxypyridine, with a terminal alkyne facilitates the formation of a C(sp³)–C(sp) bond. This reaction typically proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. The catalytic cycle is thought to involve the oxidative addition of the benzylic halide to the Pd(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt), and concluding with reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative quantitative data for Sonogashira-type coupling reactions of benzylic halides with terminal alkynes, providing a baseline for the expected performance with this compound.

EntryBenzylic Halide (equiv.)Terminal Alkyne (equiv.)Pd Catalyst (mol%)Cu(I) Co-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
11.01.2Pd(PPh₃)₄ (5)CuI (10)-Et₃N (2.0)DMF801275-85
21.01.5PdCl₂(PPh₃)₂ (3)CuI (5)PPh₃ (6)K₂CO₃ (2.5)Toluene1001670-80
31.01.1Pd₂(dba)₃ (2)CuI (4)XPhos (8)Cs₂CO₃ (2.0)Dioxane901080-90
41.01.3Pd(OAc)₂ (4)CuI (8)SPhos (8)DBU (2.2)MeCN701865-75

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Solvents should be anhydrous and degassed prior to use.

  • Reagents should be of high purity. This compound can be synthesized from the corresponding 4-methyl-2-methoxypyridine via radical bromination.

Detailed Protocol for the Coupling of this compound with Phenylacetylene:

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Copper(I) iodide [CuI] (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF, followed by triethylamine (2.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 equiv) to the reaction mixture.

  • Finally, add this compound (1.0 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-methoxy-4-(3-phenylprop-2-yn-1-yl)pyridine.

Mandatory Visualizations

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents 1. Add Pd(PPh3)4 and CuI to Schlenk Flask inert 2. Evacuate and Backfill with Nitrogen reagents->inert solvent_base 3. Add Anhydrous DMF and Triethylamine inert->solvent_base stir1 4. Stir at RT for 10 min solvent_base->stir1 add_alkyne 5. Add Phenylacetylene stir1->add_alkyne add_halide 6. Add 4-(Bromomethyl)- 2-methoxypyridine add_alkyne->add_halide heat 7. Heat to 80°C and Stir for 12h add_halide->heat monitor 8. Monitor by TLC/LC-MS heat->monitor quench 9. Cool and Quench with Water monitor->quench extract 10. Extract with Ethyl Acetate quench->extract dry 11. Dry, Filter, and Concentrate extract->dry purify 12. Purify by Column Chromatography dry->purify product product purify->product Final Product

Caption: Workflow for the Sonogashira-type coupling of this compound.

Proposed Catalytic Cycle

Catalytic_Cycle cluster_cu Copper Co-catalyst Cycle pd0 Pd(0)L2 pd_complex1 R-CH2-Pd(II)(X)L2 pd0->pd_complex1 Oxidative Addition (R-CH2-X) pd_complex2 R-CH2-Pd(II)(C≡CR')L2 pd_complex1->pd_complex2 Transmetalation (Cu-C≡CR') pd_complex2->pd0 Reductive Elimination product R-CH2-C≡CR' pd_complex2->product center cu_x CuX cu_acetylide Cu-C≡CR' cu_x->cu_acetylide H-C≡CR' / Base cu_acetylide->cu_x

Caption: Proposed catalytic cycle for the Sonogashira-type cross-coupling reaction.

Application Notes and Protocols for the Heck Reaction of 4-(Bromomethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Heck reaction conditions applicable to 4-(bromomethyl)-2-methoxypyridine, a valuable building block in medicinal chemistry and materials science. The following sections detail recommended protocols, a summary of reaction parameters from analogous systems, and visual representations of the reaction mechanism and experimental workflow.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] this compound, as a heteroaromatic benzylic bromide analogue, is a suitable electrophilic partner for this transformation. The electron-donating methoxy group on the pyridine ring can influence the reactivity of the substrate. This document outlines general conditions and specific protocols derived from reactions with similar substrates to guide the successful implementation of the Heck reaction for this particular compound.

Key Reaction Parameters and Optimization

The successful execution of the Heck reaction with this compound hinges on the careful selection of several key parameters:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and effective catalyst precursors.[1] For electron-rich heteroaromatic halides, catalyst systems that are stable at higher temperatures may be beneficial.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard choice. For challenging couplings, more electron-rich and sterically bulky phosphines can be employed.

  • Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the catalytic cycle. Common choices include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dioxane are typically used to facilitate the dissolution of the reactants and catalyst.

  • Temperature: Reaction temperatures generally range from 80 to 140 °C. The optimal temperature will depend on the reactivity of the specific alkene and the stability of the catalyst system.

Data Presentation: Heck Reaction Conditions for Benzyl and Heteroarylmethyl Halides

The following tables summarize quantitative data from Heck reactions involving substrates analogous to this compound, providing a valuable reference for reaction optimization.

Table 1: Heck Reaction of Substituted Benzyl/Heteroarylmethyl Halides with Acrylates

EntryHalide SubstrateAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Benzyl chlorideMethyl acrylatePd(OAc)₂ (1)-Bu₃N (1.2)-100285
24-Methoxybenzyl chloriden-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)K₂CO₃ (1.5)DMF1201292
34-(Chloromethyl)pyridinen-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1002478
42-(Bromomethyl)thiopheneEthyl acrylatePd(OAc)₂ (3)P(o-tol)₃ (6)NaOAc (2)DMA1301888

Table 2: Heck Reaction of Substituted Benzyl/Heteroarylmethyl Halides with Styrenes

EntryHalide SubstrateAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Benzyl bromideStyrenePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF1001290
24-Chlorobenzyl chlorideStyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)NMP1402485
33-(Bromomethyl)pyridine4-MethoxystyrenePd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃ (2)Dioxane1101691
44-(Bromomethyl)quinolineStyrenePd(OAc)₂ (1.5)dppf (3)K₃PO₄ (2.5)Toluene1102082

Experimental Protocols

The following are detailed protocols for the Heck reaction of this compound with representative acrylate and styrene coupling partners. These protocols are based on established procedures for similar substrates and should be optimized for specific applications.

Protocol 1: Heck Reaction with Methyl Acrylate

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF (5 mL) via syringe, followed by methyl acrylate (1.2 mmol, 1.2 equiv) and potassium carbonate (1.5 mmol, 1.5 equiv).

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

Protocol 2: Heck Reaction with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add to a dry Schlenk tube this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.015 mmol, 1.5 mol%), and tri-tert-butylphosphine (0.03 mmol, 3 mol%).

  • Add anhydrous 1,4-dioxane (5 mL), followed by styrene (1.1 mmol, 1.1 equiv) and cesium carbonate (2.0 mmol, 2.0 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C in an oil bath with stirring for 16-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash chromatography on silica gel (e.g., gradient elution with hexane/ethyl acetate) to yield the pure product.

Visualizations

Catalytic Cycle of the Heck Reaction

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_complex R-Pd(II)L₂-X OxAdd->PdII_complex Alkene_Coord Alkene Coordination PdII_complex->Alkene_Coord Alkene Pi_complex [R-Pd(II)L₂(alkene)]⁺X⁻ Alkene_Coord->Pi_complex Mig_Ins Migratory Insertion Pi_complex->Mig_Ins Sigma_Alkyl_PdII R-alkene-Pd(II)L₂-X Mig_Ins->Sigma_Alkyl_PdII Beta_Hydride β-Hydride Elimination Sigma_Alkyl_PdII->Beta_Hydride Product_complex [Product-Pd(II)L₂-H]⁺X⁻ Beta_Hydride->Product_complex Product Red_Elim Reductive Elimination Product_complex->Red_Elim + Base Red_Elim->Pd0 - Base-HX Heck_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Add this compound, Pd Catalyst, and Ligand setup->reagents solvent_base Add Anhydrous Solvent, Alkene, and Base reagents->solvent_base reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) solvent_base->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for the N-Alkylation of Heterocycles using 4-(Bromomethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2-methoxypyridine is a versatile alkylating agent employed in synthetic organic chemistry, particularly in the field of medicinal chemistry. Its utility lies in the introduction of the (2-methoxy-4-pyridyl)methyl moiety onto various nucleophiles, a common structural motif in pharmacologically active compounds. This document provides detailed application notes and standardized protocols for the N-alkylation of various nitrogen-containing heterocycles using this compound.

The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2), where the nitrogen atom of the heterocycle acts as the nucleophile, attacking the electrophilic methylene carbon of this compound and displacing the bromide ion. The reaction is typically facilitated by a base to deprotonate the N-H of the heterocycle, thereby increasing its nucleophilicity.

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-alkylation of common N-heterocycles with this compound. Yields are representative and may vary depending on the specific substrate and reaction conditions.

Table 1: N-Alkylation of Imidazole Derivatives

HeterocycleBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ImidazoleK₂CO₃DMFRoom Temp.12>90Adapted from[1][2]
2-MethylimidazoleK₂CO₃DMFRoom Temp.12High[3]
4-NitroimidazoleK₂CO₃CH₃CNRoom Temp.24~40[4]
Imidazo[4,5-b]pyridineK₂CO₃DMFRoom Temp.Overnight52-72[5]

Table 2: N-Alkylation of Pyrazole Derivatives

HeterocycleBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PyrazoleK₂CO₃DMFRoom Temp.12HighAdapted from[1]
3,5-DimethylpyrazoleK₂CO₃THF25-3016High[6]
4-BromopyrazoleK₂CO₃DMFRoom Temp.12~70[7]

Table 3: N-Alkylation of Triazole Derivatives

HeterocycleBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1,2,4-TriazoleK₂CO₃DMFRoom Temp.12>90 (N1 isomer)[1][2]
4-Bromo-1,2,3-TriazoleK₂CO₃DMF-10-High (N2 isomer)[8]

Experimental Protocols

General Protocol for N-Alkylation of Heterocycles

This protocol describes a general procedure for the N-alkylation of N-heterocycles using this compound with potassium carbonate as the base.

Materials:

  • N-heterocycle (e.g., imidazole, pyrazole, 1,2,4-triazole) (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the N-heterocycle (1.0 eq) and anhydrous DMF (5-10 mL per mmol of heterocycle).

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound (1.0-1.2 eq) portion-wise to the stirred suspension.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • If the reaction is sluggish, gentle heating (40-60 °C) can be applied.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol for Regioselective N-2 Alkylation of 4-Bromo-1,2,3-Triazole

This protocol is adapted for the specific regioselective alkylation of 4-bromo-1,2,3-triazole.[8]

Materials:

  • 4-Bromo-1,2,3-triazole (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Low-temperature cooling bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-bromo-1,2,3-triazole (1.0 eq) and anhydrous DMF.

  • Cool the mixture to -10 °C using a suitable cooling bath.

  • Add anhydrous potassium carbonate (1.5 eq) to the cooled suspension.

  • Stir the mixture at -10 °C for 30 minutes.

  • Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF dropwise.

  • Maintain the reaction temperature at -10 °C and stir until TLC or LC-MS indicates completion.

  • Work-up the reaction as described in the general protocol (steps 7-10).

Visualizations

Reaction Mechanism and Workflow

The following diagrams illustrate the general SN2 reaction mechanism and the experimental workflow for the N-alkylation of heterocycles with this compound.

SN2_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_products Products N-Heterocycle N-Heterocycle Deprotonation Deprotonation of N-Heterocycle N-Heterocycle->Deprotonation Alkylating_Agent 4-(Bromomethyl)- 2-methoxypyridine SN2_Attack Nucleophilic Attack (SN2) Alkylating_Agent->SN2_Attack Base Base Base->Deprotonation Deprotonation->SN2_Attack Activated Nucleophile Transition_State Transition State SN2_Attack->Transition_State N-Alkylated_Product N-((2-methoxy-4-pyridyl)methyl) -heterocycle Transition_State->N-Alkylated_Product Byproducts Protonated Base + Bromide Salt Transition_State->Byproducts

Caption: General SN2 mechanism for N-alkylation.

Experimental_Workflow Start Start Setup Combine N-Heterocycle and Base in DMF under Inert Atmosphere Start->Setup Addition Add 4-(Bromomethyl)- 2-methoxypyridine Setup->Addition Reaction Stir at Specified Temperature Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Water, EtOAc Extraction) Monitoring->Workup Complete Drying Dry Organic Layer (MgSO4/Na2SO4) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography (if necessary) Concentration->Purification Product Isolated N-Alkylated Product Purification->Product

Caption: General experimental workflow for N-alkylation.

References

Application Notes: Synthesis of Pyridine-Based PIM-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. This document provides detailed protocols and application notes for the synthesis of pyridine-based kinase inhibitors, with a focus on targeting PIM-1 kinase.

While a direct synthetic route for a kinase inhibitor starting from 4-(bromomethyl)-2-methoxypyridine was not identified in the surveyed literature, this document presents a detailed, representative example of the synthesis of potent PIM-1 kinase inhibitors derived from a substituted pyridine precursor, 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide. This example illustrates a common synthetic strategy and provides valuable insights into the development of pyridine-based kinase inhibitors.

PIM-1 Kinase: A Therapeutic Target

PIM-1 is a serine/threonine kinase that plays a significant role in cell survival, proliferation, and apoptosis.[2] It is considered a proto-oncogene, and its overexpression is implicated in various human cancers, including prostate cancer and acute myeloid leukemia.[2][3] The PIM-1 signaling pathway is primarily regulated by the JAK/STAT signaling cascade, which is activated by cytokines and growth factors.[1][4] Activated STAT3 and STAT5 transcription factors bind to the PIM-1 promoter, leading to its transcription.[1] PIM-1 then phosphorylates a range of downstream substrates, modulating their activity and contributing to tumorigenesis.[2]

PIM-1 Signaling Pathway

PIM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization PIM1 PIM-1 BAD BAD PIM1->BAD Phosphorylation (inactivation) p21 p21 PIM1->p21 Phosphorylation (inactivation) p27 p27 PIM1->p27 Phosphorylation (inactivation) MYC c-MYC PIM1->MYC Phosphorylation (activation) Apoptosis Apoptosis Inhibition BAD->Apoptosis Proliferation Cell Cycle Progression p21->Proliferation p27->Proliferation MYC->Proliferation Survival Cell Survival MYC->Survival PIM1_gene PIM-1 Gene STAT_dimer->PIM1_gene Transcription Activation PIM1_gene->PIM1 Translation

Caption: PIM-1 Signaling Pathway and Downstream Effects.

Synthesis of Pyridine-Based PIM-1 Inhibitors

The following protocols describe the synthesis of a series of potent PIM-1 inhibitors starting from 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dimethyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)nicotinonitrile (Compound 2)

  • Materials:

    • 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (1.0 mmol)

    • Carbon disulfide (5 mmol)

    • Potassium hydroxide (KOH) (1.5 mmol)

    • Ethanol (30 mL)

    • Concentrated Hydrochloric acid (HCl)

    • Water

  • Procedure:

    • To a solution of hydrazide 1 (1.0 mmol) in ethanol (30 mL), add KOH (1.5 mmol) and carbon disulfide (5 mmol).

    • Reflux the reaction mixture for 8 hours.

    • Allow the mixture to cool to room temperature and then acidify with concentrated HCl.

    • Filter the resulting precipitate, wash with water, and dry.

    • Recrystallize the crude product from absolute ethanol to obtain compound 2 as yellow crystals.[1]

Protocol 2: General Procedure for S-alkylation of Compound 2 (Compounds 3-6)

  • Materials:

    • Compound 2 (1.0 mmol)

    • Appropriate alkyl or galactosyl bromide (1.1 mmol)

    • Potassium carbonate (1.2 mmol)

    • Acetone (20 mL)

    • Water

  • Procedure:

    • To a solution of oxadiazole-thione 2 (1.0 mmol) in acetone (20 mL), add potassium carbonate (1.2 mmol) and stir for 1 hour.

    • Add the appropriate alkyl or galactosyl bromide (1.1 mmol) to the mixture.

    • Stir the reaction mixture at room temperature overnight.

    • Evaporate the excess solvent and add cold water.

    • Filter the formed product, dry, and purify by crystallization from methanol (for compounds 3-6).[1]

Synthesis Workflow

Synthesis_Workflow Start 2-((3-Cyano-4,6-dimethyl- pyridin-2-yl)oxy)acetohydrazide (1) Intermediate 4,6-Dimethyl-2-((5-thioxo-4,5-dihydro- 1,3,4-oxadiazol-2-yl)methoxy)nicotinonitrile (2) Start->Intermediate CS2, KOH, Ethanol, Reflux Product S-alkylated PIM-1 Inhibitors (3-6) Intermediate->Product Alkyl bromide, K2CO3, Acetone

Caption: Synthetic workflow for PIM-1 inhibitors.

Biological Activity of Synthesized PIM-1 Inhibitors

The synthesized compounds were evaluated for their inhibitory activity against PIM-1 kinase. The results are summarized in the table below.

Compound IDPIM-1 IC50 (nM)[1]
6 19.4
11 42.3
12 14.3
13 19.8
Staurosporine 16.7

In Vitro Kinase Inhibition Assay Protocol

This protocol provides a general method for determining the in vitro inhibitory activity of compounds against PIM-1 kinase using a luminescence-based assay.

Protocol 3: PIM-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Materials:

    • PIM-1 Kinase

    • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

    • Substrate (e.g., PIMtide)

    • ATP

    • Test Compounds (dissolved in DMSO)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 2 µL of PIM-1 kinase solution to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[5]

Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow A Prepare serial dilutions of test compounds B Add compounds, PIM-1 kinase, and substrate/ATP to plate A->B C Incubate at RT for 60 min B->C D Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) C->D E Incubate at RT for 40 min D->E F Add Kinase Detection Reagent (Generate luminescence) E->F G Incubate at RT for 30 min F->G H Measure luminescence G->H I Calculate IC50 values H->I

Caption: Workflow for in vitro kinase inhibition assay.

This document provides a comprehensive guide for the synthesis and evaluation of pyridine-based PIM-1 kinase inhibitors. While a direct application of this compound was not found, the provided example of synthesizing potent PIM-1 inhibitors from a related pyridine derivative offers a valuable template for researchers in the field of drug discovery and development. The detailed protocols and diagrams serve as a practical resource for the design and execution of experiments aimed at developing novel kinase inhibitors.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-(Bromomethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving 4-(bromomethyl)-2-methoxypyridine. This versatile reagent serves as a key building block in medicinal chemistry and materials science, allowing for the introduction of the 2-methoxypyridin-4-ylmethyl moiety into a wide range of molecular scaffolds. The protocols provided herein cover reactions with oxygen, nitrogen, and sulfur-based nucleophiles, offering a foundation for the synthesis of diverse derivatives.

Introduction

This compound is a highly reactive electrophile due to the benzylic-like nature of the bromomethyl group, which is further activated by the electron-withdrawing pyridine ring. This inherent reactivity makes it an excellent substrate for SN2 reactions with a variety of nucleophiles. The methoxy group at the 2-position influences the electronic properties of the pyridine ring and can play a significant role in the biological activity and pharmacokinetic properties of the resulting derivatives. These derivatives are of significant interest in drug discovery programs targeting a wide array of therapeutic areas.

General Reaction Scheme

The fundamental transformation involves the displacement of the bromide leaving group by a nucleophile, leading to the formation of a new carbon-nucleophile bond at the methylene position.

Caption: General Nucleophilic Substitution Pathway.

Applications in Medicinal Chemistry

The 2-methoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The ability to readily introduce this moiety via nucleophilic substitution with this compound makes it a valuable tool for:

  • Lead Optimization: Rapidly generating analogs of lead compounds to explore structure-activity relationships (SAR).

  • Fragment-Based Drug Discovery: Utilizing the 2-methoxypyridin-4-ylmethyl fragment for library synthesis.

  • Synthesis of Kinase Inhibitors and GPCR Modulators: Many inhibitors of these important drug target classes incorporate substituted pyridine rings.

Experimental Protocols and Data

The following sections provide detailed protocols for the reaction of this compound with various classes of nucleophiles. The quantitative data from representative reactions are summarized in the tables for easy comparison.

Reactions with Oxygen Nucleophiles (O-Alkylation)

The reaction of this compound with phenols and alcohols, typically in the presence of a base, affords the corresponding ethers. This is a common strategy for linking the pyridine moiety to other aromatic or aliphatic systems.

Table 1: Summary of O-Alkylation Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
4-FluorophenolK₂CO₃Acetonitrile801285
PhenolCs₂CO₃DMF60692
EthanolNaHTHF25 (rt)478

Protocol 1.1: Synthesis of 4-((4-Fluorophenoxy)methyl)-2-methoxypyridine

Caption: O-Alkylation Experimental Workflow.

Materials:

  • This compound (1.0 eq)

  • 4-Fluorophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 4-fluorophenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask.

  • To the stirred suspension, add a solution of this compound (1.0 eq) in anhydrous acetonitrile.

  • Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Reactions with Nitrogen Nucleophiles (N-Alkylation)

Primary and secondary amines, as well as nitrogen-containing heterocycles, are excellent nucleophiles for reaction with this compound, leading to the formation of the corresponding substituted amines.

Table 2: Summary of N-Alkylation Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF25 (rt)1690
ImidazoleNaHTHF0 to 25 (rt)388
DiethylamineEt₃NDichloromethane25 (rt)595

Protocol 2.1: Synthesis of N-((2-methoxypyridin-4-yl)methyl)aniline

Caption: N-Alkylation Experimental Workflow.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve aniline (1.2 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.

Reactions with Sulfur Nucleophiles (S-Alkylation)

Thiols are potent nucleophiles and react readily with this compound to form thioethers. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Table 3: Summary of S-Alkylation Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃Acetone56 (reflux)394
Benzene-1,3-dithiolEt₃NDichloromethane25 (rt)689 (bis-alkylation)
Cysteine ethyl esterDIPEADMF25 (rt)482

Protocol 3.1: Synthesis of 2-Methoxy-4-((phenylthio)methyl)pyridine

Caption: S-Alkylation Experimental Workflow.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetone

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of thiophenol (1.1 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq) in acetone to the reaction mixture.

  • Heat the mixture to reflux and stir for 3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired thioether.

Reaction with Azide Nucleophile

The introduction of an azide group provides a versatile chemical handle for further transformations, such as "click" chemistry (Huisgen cycloaddition) or reduction to a primary amine.

Table 4: Summary of Azide Substitution

NucleophileSolventTemperature (°C)Time (h)Yield (%)
Sodium Azide (NaN₃)DMF25 (rt)1695
Protocol 4.1: Synthesis of 4-(Azidomethyl)-2-methoxypyridine

Safety Note: Sodium azide is highly toxic and can form explosive compounds with heavy metals and acids. Handle with extreme caution in a well-ventilated fume hood.[1][2][3][4]

Caption: Azide Substitution Experimental Workflow.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Carefully add sodium azide (1.5 eq) to the solution in portions.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic extracts and wash thoroughly with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(azidomethyl)-2-methoxypyridine.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of substituted pyridine derivatives. The protocols outlined in this document provide a solid foundation for researchers to perform nucleophilic substitution reactions with this substrate, enabling the exploration of novel chemical space in drug discovery and materials science. The provided data and workflows are intended to serve as a guide, and optimization of reaction conditions may be necessary for specific substrates and scales.

References

Application Notes and Protocols for Palladium-Catalyzed Functionalization of 4-(Bromomethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed functionalization of 4-(bromomethyl)-2-methoxypyridine, a versatile building block in medicinal chemistry and drug discovery. The protocols detailed herein describe common cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the synthesis of a diverse range of substituted pyridine derivatives.

Introduction

This compound is a key synthetic intermediate possessing two distinct reactive sites amenable to palladium-catalyzed cross-coupling reactions: the C(sp²)-Br bond at the 4-position of the pyridine ring and the C(sp³)-Br bond of the bromomethyl group. Typically, the C(sp²)-Br bond is more reactive towards oxidative addition to a palladium(0) center under standard cross-coupling conditions. This preferential reactivity allows for selective functionalization at the pyridine core while leaving the bromomethyl group intact for subsequent transformations. The pyridine nitrogen can, however, coordinate to the palladium catalyst, potentially inhibiting its activity. Therefore, careful selection of ligands is crucial to ensure efficient catalysis.

These protocols provide starting points for the development of robust synthetic routes towards novel compounds with potential therapeutic applications.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the pyridine ring and various aryl or vinyl boronic acids or esters.

Reaction Scheme:

Quantitative Data Summary:

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)K₃PO₄Toluene/H₂O (10:1)1001685
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O (4:1)901278
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101872

Experimental Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), the palladium catalyst, and the ligand (if applicable).

  • Add the base (2.0-3.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Reactants: This compound Arylboronic Acid Base catalyst Add Catalyst System: Pd Source + Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert heat Heat to 80-110 °C inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup (Extraction) quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: Workflow for the Suzuki-Miyaura Coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, providing access to valuable alkynylpyridine derivatives.

Reaction Scheme:

Quantitative Data Summary:

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60891
2TrimethylsilylacetylenePd(OAc)₂ (3)CuI (5)DIPAToluene701284
31-HeptynePd(PPh₃)₄ (4)CuI (8)PiperidineDMF501088

Experimental Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) iodide co-catalyst.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne (1.2-1.5 equiv) dropwise at room temperature.

  • Heat the reaction mixture to the specified temperature and stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by flash column chromatography.

Catalytic Cycle for Sonogashira Coupling:

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)XL2 Ar-Pd(II)-X(L2) Pd(0)L2->ArPd(II)XL2 Oxidative Addition ArX This compound Oxidative\nAddition Oxidative Addition ArPd(II)(C≡CR)L2 Ar-Pd(II)-(C≡CR)(L2) ArPd(II)XL2->ArPd(II)(C≡CR)L2 Transmetalation Cu-Alkyne R-C≡C-Cu Transmetalation Transmetalation ArPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Product Ar-C≡C-R ArPd(II)(C≡CR)L2->Product Reductive\nElimination Reductive Elimination

Caption: Simplified Catalytic Cycle for the Sonogashira Coupling Reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling the pyridine core with a variety of primary and secondary amines.

Reaction Scheme:

Quantitative Data Summary:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001892
2AnilinePd(OAc)₂ (3)XPhos (6)Cs₂CO₃Dioxane1102475
3BenzylaminePd₂(dba)₃ (2.5)RuPhos (5)K₃PO₄t-BuOH902081

Experimental Protocol:

  • In a glovebox, charge a Schlenk tube with the palladium precatalyst, the ligand, and the base.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous solvent.

  • Seal the tube, remove it from the glovebox, and heat with stirring for the specified time.

  • Monitor the reaction by LC-MS or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a plug of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford the desired product.

Decision Tree for Buchwald-Hartwig Amination Conditions:

Buchwald_Hartwig_Decision start Select Buchwald-Hartwig Conditions amine_type Amine Type? start->amine_type primary_aliphatic Primary Aliphatic amine_type->primary_aliphatic e.g., Benzylamine secondary_cyclic Secondary Cyclic amine_type->secondary_cyclic e.g., Morpholine primary_aromatic Primary Aromatic amine_type->primary_aromatic e.g., Aniline catalyst_ligand Catalyst/Ligand Choice primary_aliphatic->catalyst_ligand Pd2(dba)3/RuPhos secondary_cyclic->catalyst_ligand Pd2(dba)3/BINAP primary_aromatic->catalyst_ligand Pd(OAc)2/XPhos base_choice Base Selection catalyst_ligand->base_choice solvent_choice Solvent Choice base_choice->solvent_choice temp_choice Temperature solvent_choice->temp_choice

Caption: Decision-making guide for selecting Buchwald-Hartwig amination conditions.

Conclusion

The palladium-catalyzed functionalization of this compound offers a versatile and efficient platform for the synthesis of a wide array of substituted pyridine derivatives. The protocols outlined in these application notes for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide robust starting points for researchers in drug discovery and development. Careful optimization of catalysts, ligands, bases, and solvents will be key to achieving high yields and purity for specific substrate combinations. The selective functionalization of the C(sp²)-Br bond allows for the retention of the bromomethyl group, which can be utilized in subsequent synthetic manipulations, further expanding the accessible chemical space.

Application Notes and Protocols: Derivatization of Amines with 4-(Bromomethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and selective quantification of amines is a critical task in pharmaceutical research, clinical diagnostics, and metabolomics. Many biologically active amines, including neurotransmitters, amino acids, and drug candidates, lack a native chromophore or fluorophore, making their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection challenging. Chemical derivatization is a widely employed strategy to overcome this limitation by introducing a tag that enhances detectability.

This document provides detailed application notes and a generalized protocol for the derivatization of primary and secondary amines using 4-(Bromomethyl)-2-methoxypyridine. This reagent introduces a 2-methoxypyridine moiety to the amine, which can be detected by UV-Vis spectroscopy. The derivatization proceeds via a nucleophilic substitution reaction, where the amine attacks the electrophilic carbon of the bromomethyl group.

While specific literature on the use of this compound as a derivatizing agent for amines is not abundant, the following protocols and data are based on established principles of similar derivatization reactions with bromomethyl-containing reagents.

Principle of Derivatization

The derivatization of amines with this compound is based on a nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic methylene carbon of this compound. This results in the displacement of the bromide ion and the formation of a stable secondary or tertiary amine derivative, which can be readily analyzed. The reaction is typically carried out in a polar aprotic solvent and may be facilitated by a non-nucleophilic base to neutralize the hydrobromic acid formed as a byproduct.

Reaction Mechanism

Caption: Proposed reaction mechanism for the derivatization of a primary amine with this compound.

Experimental Protocols

The following is a generalized protocol for the derivatization of amines with this compound for subsequent HPLC-UV analysis. Optimization of reaction conditions (e.g., temperature, time, and reagent concentrations) may be necessary for specific amines and sample matrices.

Materials:

  • Amine-containing sample or standard

  • This compound

  • Acetonitrile (HPLC grade)

  • Potassium carbonate (anhydrous) or another suitable non-nucleophilic base

  • Hydrochloric acid (HCl)

  • Boric acid buffer (0.1 M, pH 9.0)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Dissolve the amine-containing sample in a suitable solvent (e.g., acetonitrile or water). If the sample is in an aqueous solution, ensure the pH is adjusted to be basic (around pH 9) to facilitate the deprotonation of the amine.

  • Derivatizing Reagent Solution:

    • Prepare a 10 mM solution of this compound in acetonitrile. This solution should be prepared fresh daily and stored protected from light.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine:

      • 100 µL of the amine sample/standard solution

      • 200 µL of 0.1 M boric acid buffer (pH 9.0)

      • 100 µL of the 10 mM this compound solution.

    • Add a small amount (approximately 5 mg) of anhydrous potassium carbonate to act as a base.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 45 minutes in a heating block.

    • After incubation, cool the mixture to room temperature.

    • Quench the reaction by adding 50 µL of 0.1 M HCl.

    • Filter the solution through a 0.22 µm syringe filter prior to HPLC injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended.

      • Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to elute the more hydrophobic derivatives.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a wavelength determined by the absorbance maximum of the derivatized amine (a wavelength scan of a derivatized standard is recommended, likely in the 260-280 nm range).

Quantitative Data (Illustrative)

AnalyteLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)
Benzylamine> 0.9950.5 µM1.5 µM
Glycine> 0.9901.0 µM3.0 µM

Diagrams

Experimental Workflow

G Sample Amine Sample or Standard Mix Mix Sample, Reagent, and Buffer (pH 9) Sample->Mix Reagent Prepare 10 mM this compound in ACN Reagent->Mix Incubate Incubate at 60°C for 45 min Mix->Incubate Quench Quench with 0.1 M HCl Incubate->Quench Filter Filter through 0.22 µm syringe filter Quench->Filter HPLC HPLC-UV Analysis Filter->HPLC Data Data Acquisition and Analysis HPLC->Data

Caption: General experimental workflow for the derivatization and analysis of amines.

Troubleshooting and Considerations

  • Low Derivatization Yield:

    • Ensure the pH of the reaction mixture is sufficiently basic to deprotonate the amine.

    • Increase the reaction temperature or time.

    • Use a higher concentration of the derivatizing reagent.

    • Ensure the derivatizing reagent is fresh, as bromomethyl compounds can degrade over time.

  • Multiple Peaks:

    • Incomplete reaction may lead to a peak for the unreacted amine.

    • Side reactions may occur, especially with complex sample matrices.

    • Degradation of the derivative can happen if the sample is not analyzed promptly.

  • Solvent Selection: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are generally suitable for this type of reaction.

  • Base Selection: A non-nucleophilic base is crucial to avoid reaction with the derivatizing agent. Besides potassium carbonate, bases like triethylamine or diisopropylethylamine can be considered.

By following this generalized protocol and optimizing the conditions for the specific amine of interest, researchers can effectively utilize this compound for the derivatization and subsequent quantification of amines in various applications.

Application Notes and Protocols for the Gram-Scale Synthesis of 4-(Bromomethyl)-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2-methoxypyridine is a key intermediate in the synthesis of a variety of pharmacologically active compounds and other functional organic molecules. The presence of a reactive bromomethyl group at the 4-position and a methoxy group at the 2-position of the pyridine ring allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This document provides a detailed protocol for the gram-scale synthesis of this compound from 4-methyl-2-methoxypyridine via a free-radical bromination reaction. The described method is based on the well-established Wohl-Ziegler bromination, which offers good regioselectivity for the benzylic position of alkyl-substituted aromatic compounds.

Data Presentation

The following tables summarize the key quantitative data associated with the gram-scale synthesis of this compound.

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Moles (mol)Mass/VolumeSupplier (Example)
4-Methyl-2-methoxypyridineC₇H₉NO123.150.08110.0 gSigma-Aldrich
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.980.08515.1 gAcros Organics
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.210.0040.67 gTCI Chemicals
Carbon Tetrachloride (CCl₄)CCl₄153.82-200 mLFisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93-As neededVWR Chemicals
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-As neededIn-house
Saturated Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.11-As neededIn-house
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-As neededEMD Millipore

Table 2: Reaction Parameters and Yield

ParameterValue
Reaction Scale10.0 g (gram-scale)
Reaction Temperature77 °C (Reflux)
Reaction Time4-6 hours
Theoretical Yield16.4 g
Actual Yield (Estimated) 11.5 - 13.1 g
Percent Yield (Estimated) 70 - 80%
Purity (Estimated, post-purification)>95%

Table 3: Characterization Data for this compound (Literature/Predicted Values)

AnalysisData
Appearance White to off-white solid
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.20 (d, 1H), 6.95 (s, 1H), 6.80 (d, 1H), 4.45 (s, 2H), 3.90 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 164.5, 149.0, 145.0, 120.0, 110.0, 53.5, 32.0
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ calculated for C₇H₉BrNO⁺: 202.99; found: 202.99

Experimental Protocols

Synthesis of this compound

This protocol details the side-chain bromination of 4-methyl-2-methoxypyridine using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator.

Materials and Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-methyl-2-methoxypyridine (10.0 g, 0.081 mol).

    • Add 200 mL of anhydrous carbon tetrachloride (CCl₄) to the flask.

    • Add N-bromosuccinimide (NBS) (15.1 g, 0.085 mol, 1.05 eq) to the solution. Note: It is crucial to use a slight excess of NBS to ensure complete conversion of the starting material, but a large excess should be avoided to minimize over-bromination.

    • Finally, add a catalytic amount of azobisisobutyronitrile (AIBN) (0.67 g, 0.004 mol, 0.05 eq).

  • Reaction Execution:

    • Stir the reaction mixture under a nitrogen atmosphere.

    • Heat the mixture to reflux (approximately 77 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The succinimide byproduct will precipitate out of the solution. Filter the reaction mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.

    • Combine the filtrates and transfer them to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 x 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

      • 1 x 100 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted bromine.

      • 1 x 100 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 4-methyl-2-methoxypyridine, NBS, AIBN in CCl4 reflux Reflux at 77°C for 4-6 hours start->reflux cool Cool to RT reflux->cool filter Filter Succinimide cool->filter wash Wash with NaHCO3, Na2S2O3, Brine filter->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize or Column Chromatography evaporate->purify end Pure this compound purify->end

Caption: Experimental workflow for the gram-scale synthesis of this compound.

reaction_pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products start_material 4-Methyl-2-methoxypyridine pyridine_radical Pyridine-CH3 + Br• -> Pyridine-CH2• + HBr start_material->pyridine_radical H abstraction reagents NBS + AIBN (initiator) radical_initiation AIBN -> 2 R• reagents->radical_initiation bromine_radical NBS + HBr -> Succinimide + Br2 Br2 -> 2 Br• radical_initiation->bromine_radical bromine_radical->pyridine_radical Propagation product This compound pyridine_radical->product + Br2 byproduct Succinimide

Caption: Simplified reaction pathway for the radical bromination of 4-methyl-2-methoxypyridine.

Application Notes: The Versatility of 4-(Bromomethyl)-2-methoxypyridine in Synthesizing Biologically Active Molecules

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with 4-(Bromomethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 4-(bromomethyl)-2-methoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Suzuki reactions?

The main challenges stem from the presence of two distinct carbon-bromine bonds and the coordinating nature of the pyridine nitrogen. Key issues include:

  • Chemoselectivity: Preferential reaction at the more reactive C(sp²)–Br bond on the pyridine ring over the C(sp³)–Br bond of the bromomethyl group is desired.[1][2]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially forming inactive complexes and hindering the catalytic cycle.

  • Side Reactions: Competing reactions such as homocoupling of the boronic acid, protodeboronation, and potential reactions involving the bromomethyl or methoxy groups can lead to low yields and complex product mixtures.

Q2: Which bromine atom is expected to react preferentially in a standard Suzuki coupling?

In a typical palladium-catalyzed Suzuki-Miyaura reaction, the oxidative addition of the palladium catalyst is generally favored at the more electrophilic C(sp²)–Br bond of the pyridine ring over the C(sp³)–Br bond of the bromomethyl group.[1] Careful optimization of reaction conditions is crucial to maintain this selectivity.

Q3: Can the 2-methoxy group interfere with the reaction?

While less common than other side reactions, there is a possibility of O-dealkylation of the methoxy group under certain palladium-catalyzed conditions, particularly at elevated temperatures or with specific ligand/base combinations. This would lead to the formation of the corresponding pyridinone byproduct. Monitoring the reaction for the appearance of this impurity is advisable.

Q4: Is it necessary to protect the bromomethyl group?

In many cases, protection of the bromomethyl group is not necessary if the reaction conditions are optimized for selective coupling at the aryl bromide position. However, if significant side reactions involving the bromomethyl group are observed, protection-deprotection strategies might be considered.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound.

Problem Potential Cause Suggested Solution
Low to No Conversion of Starting Material 1. Inactive Catalyst- Use a fresh batch of palladium catalyst and ligand.- Consider using a pre-catalyst that rapidly generates the active Pd(0) species.
2. Catalyst Inhibition by Pyridine Nitrogen- Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center.
3. Inefficient Oxidative Addition- Increase the reaction temperature cautiously.- Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands.
Significant Formation of Homocoupling Byproduct 1. Presence of Oxygen- Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles).- Maintain a positive pressure of an inert gas throughout the reaction.
Formation of Protodebromination/Protodeboronation Byproducts 1. Presence of Protic Impurities- Use anhydrous solvents and reagents.- Minimize the amount of water in the reaction.
2. Unstable Boronic Acid- Use a fresh, high-purity boronic acid.- Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.
Reaction at the Bromomethyl Position 1. Non-selective Reaction Conditions- Use milder bases (e.g., K₂CO₃, Cs₂CO₃) to disfavor reactions at the benzylic position.- Screen ligands, as some may favor C(sp³)–Br activation. For instance, less-hindered phosphines might favor reaction at the benzylic position.[1]
Formation of Unidentified Byproducts 1. Decomposition of Starting Materials or Products- Lower the reaction temperature.- Screen different solvents and bases to find milder conditions.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize representative conditions for Suzuki-Miyaura couplings of substrates similar to this compound. These should serve as a starting point for optimization.

Table 1: Comparison of Catalyst Systems for Pyridyl Bromide Coupling

Catalyst SystemLigandBaseSolventTemperature (°C)Representative Yield (%)Reference
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O10085[3]
Pd(dppf)Cl₂-K₂CO₃Dioxane10092[3]
Pd₂(dba)₃XPhosK₃PO₄Toluene11078[3]
Pd(OAc)₂SPhosCs₂CO₃Dioxane/H₂O10075-85 (estimated)[3]

Table 2: Effect of Base and Solvent on a Representative Pyridyl Suzuki Coupling

BaseSolventTemperature (°C)Representative Yield (%)Reference
K₃PO₄Toluene11078[3]
Cs₂CO₃Dioxane/H₂O10075-85 (estimated)[3]
Na₂CO₃Toluene/EtOH/H₂O10085[3]
K₂CO₃Dioxane10092[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Base - Catalyst B Inert Atmosphere: Evacuate & Backfill with Ar/N₂ (3x) A->B C Add Degassed Solvent B->C D Heat & Stir (80-110 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT & Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: General experimental workflow for the Suzuki coupling.

Troubleshooting_Suzuki cluster_catalyst Catalyst Issues cluster_side_reactions Side Reactions cluster_selectivity Selectivity Issues Start Low Yield or Incomplete Reaction Catalyst_Check Is the catalyst active? Start->Catalyst_Check Homocoupling Homocoupling observed? Start->Homocoupling Selectivity_Check Reaction at bromomethyl group? Start->Selectivity_Check Catalyst_Solution Use fresh catalyst/ligand. Consider a pre-catalyst. Catalyst_Check->Catalyst_Solution No Inhibition_Check Pyridine inhibition? Catalyst_Check->Inhibition_Check Yes Inhibition_Solution Use bulky, electron-rich phosphine ligands (e.g., SPhos). Inhibition_Check->Inhibition_Solution Yes Inhibition_Check->Homocoupling No Homocoupling_Solution Thoroughly degas solvents. Ensure inert atmosphere. Homocoupling->Homocoupling_Solution Yes Protodeboronation Protodeboronation? Homocoupling->Protodeboronation No Protodeboronation_Solution Use anhydrous solvents. Consider boronic esters. Protodeboronation->Protodeboronation_Solution Yes Protodeboronation->Selectivity_Check No Selectivity_Solution Use milder base (K₂CO₃, Cs₂CO₃). Screen different ligands. Selectivity_Check->Selectivity_Solution Yes

Caption: Troubleshooting decision tree for Suzuki reactions.

References

Preventing homocoupling side reactions with 4-(Bromomethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Bromomethyl)-2-methoxypyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing common side reactions encountered during synthetic applications of this reagent, with a particular focus on minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the primary homocoupling side product observed when using this compound?

A1: The primary homocoupling side product is 1,2-bis(2-methoxy-4-pyridyl)ethane. This dimer results from the coupling of two molecules of this compound.

Q2: What are the main types of reactions where homocoupling of this compound is a significant issue?

A2: Homocoupling is a common side reaction in several types of reactions, including:

  • Wurtz-type coupling: This can occur during the formation of organometallic reagents, such as Grignard reagents, where the newly formed organometallic species reacts with unreacted starting material.[1]

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Kumada, Negishi): Homocoupling can be catalyzed by the transition metal, especially in the presence of oxygen or when using Pd(II) precatalysts.

Q3: What are the general strategies to minimize homocoupling?

A3: Key strategies to suppress homocoupling include:

  • Maintaining an inert atmosphere: Rigorously excluding oxygen from the reaction is crucial as it can promote the formation of Pd(II) species that lead to homocoupling.

  • Slow addition of reagents: Adding the this compound or the organometallic reagent slowly helps to maintain a low concentration of the reactive species, thus disfavoring the bimolecular homocoupling reaction.[1]

  • Temperature control: Lowering the reaction temperature can often reduce the rate of the homocoupling side reaction more than the desired cross-coupling reaction.[1]

  • Appropriate choice of catalyst and ligands: Using a Pd(0) precatalyst and bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway.

  • Solvent selection: The choice of solvent can significantly impact the extent of homocoupling, particularly in Grignard reagent formation where ethers like diethyl ether or 2-methyltetrahydrofuran are often preferred over THF.

Q4: How does the 2-methoxy group on the pyridine ring affect the reactivity of this compound?

A4: The 2-methoxy group is an electron-donating group, which can influence the electronic properties of the pyridine ring. It can also potentially coordinate with the metal catalyst. This can affect the rates of oxidative addition and reductive elimination in cross-coupling reactions. The nitrogen atom in the pyridine ring itself can coordinate to the palladium catalyst, which may lead to catalyst inhibition or deactivation.[2]

Troubleshooting Guides

Issue 1: Significant formation of 1,2-bis(2-methoxy-4-pyridyl)ethane in a Palladium-Catalyzed Cross-Coupling Reaction.
Possible Cause Troubleshooting Step
Presence of Oxygen Ensure all solvents are thoroughly degassed before use. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) Precatalyst Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, consider adding a mild reducing agent like potassium formate.
Inappropriate Ligand Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to promote the desired cross-coupling over homocoupling.
High Reaction Temperature Lower the reaction temperature in increments of 10-20 °C to find an optimal temperature that favors the cross-coupling reaction.
High Concentration Perform the reaction at a lower concentration. Consider slow addition of the this compound solution via a syringe pump.
Issue 2: Low yield of Grignard reagent from this compound and formation of a white precipitate (homocoupling product).
Possible Cause Troubleshooting Step
Wurtz-type Homocoupling Add the this compound solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux.[1]
Solvent Choice Use diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) instead of tetrahydrofuran (THF), as THF can promote Wurtz coupling of benzylic halides.[1]
Inactive Magnesium Activate the magnesium turnings before use. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the turnings under an inert atmosphere.[1]
High Local Concentration Ensure vigorous stirring to quickly disperse the added halide and prevent localized high concentrations at the magnesium surface.

Data Presentation

Table 1: Effect of Solvent on Wurtz Homocoupling during Grignard Reagent Formation with Benzylic Halides.

SolventYield of Grignard Product (%)Extent of Homocoupling
Diethyl Ether (Et₂O)~94Minimal
2-Methyltetrahydrofuran (2-MeTHF)High (data varies)Low
Tetrahydrofuran (THF)~27Significant

Data is representative for benzylic halides and highlights the importance of solvent selection. Yields for this compound may vary and require optimization.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to minimize homocoupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents, anhydrous)

  • Degassed 1,4-dioxane/water (4:1 mixture)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and anhydrous K₂CO₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Formation of a Grignard Reagent with Minimized Wurtz Coupling

This protocol describes the formation of the Grignard reagent from this compound with measures to reduce the Wurtz homocoupling side reaction.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Iodine (one small crystal)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether (Et₂O)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and inert gas line

Procedure:

  • Flame-dry the glassware and allow it to cool under a stream of inert gas.

  • Place the magnesium turnings and a crystal of iodine in the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until the iodine sublimes and the purple color disappears. This indicates activation of the magnesium.

  • Allow the flask to cool to room temperature and add enough anhydrous diethyl ether to cover the magnesium.

  • Dissolve the this compound in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension to initiate the reaction (indicated by cloudiness and gentle reflux).

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. Use an external cooling bath if the reaction becomes too vigorous.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes at room temperature to ensure complete reaction. The resulting gray-black suspension is the Grignard reagent, ready for use.

Mandatory Visualizations

Homocoupling_vs_CrossCoupling cluster_start Starting Materials cluster_catalyst Catalytic Cycle cluster_products Products Reagent_A This compound (R-X) Catalyst Pd(0) Catalyst Reagent_A->Catalyst Oxidative Addition Homo_Product Homocoupled Side Product (R-R) Reagent_A->Homo_Product Homocoupling Pathway Reagent_B Coupling Partner (e.g., R'-B(OH)2) Reagent_B->Catalyst Transmetalation Cross_Product Desired Cross-Coupled Product (R-R') Catalyst->Cross_Product Reductive Elimination Troubleshooting_Homocoupling Start High Homocoupling Observed Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Degas_Solvents Degas solvents and purge apparatus thoroughly. Check_Atmosphere->Degas_Solvents No Check_Catalyst Are you using a Pd(II) precatalyst? Check_Atmosphere->Check_Catalyst Yes Degas_Solvents->Check_Catalyst Switch_Catalyst Switch to a Pd(0) precatalyst or add a reducing agent. Check_Catalyst->Switch_Catalyst Yes Check_Addition Is the reagent addition slow? Check_Catalyst->Check_Addition No Switch_Catalyst->Check_Addition Slow_Addition Use a syringe pump for slow, controlled addition. Check_Addition->Slow_Addition No Check_Temp Is the reaction temperature as low as feasible? Check_Addition->Check_Temp Yes Slow_Addition->Check_Temp Lower_Temp Optimize by lowering the reaction temperature. Check_Temp->Lower_Temp No End Homocoupling Minimized Check_Temp->End Yes Lower_Temp->End Grignard_Wurtz R_X This compound (R-X) Mg Magnesium (Mg) R_X->Mg Reaction at Mg surface Wurtz_Product Wurtz Homocoupling Product (R-R) Grignard Grignard Reagent (R-MgX) Mg->Grignard Desired Pathway Grignard->R_X Wurtz Reaction Grignard->Wurtz_Product

References

Technical Support Center: 4-(Bromomethyl)-2-methoxypyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)-2-methoxypyridine in coupling reactions.

Troubleshooting Guide

Low conversion or the formation of side products are common challenges encountered during coupling reactions with this compound. This guide addresses specific issues in a question-and-answer format to help you troubleshoot your experiments effectively.

Question 1: I am observing low to no conversion of my starting material. What are the potential causes and how can I improve the yield?

Answer:

Low conversion in coupling reactions with this compound can stem from several factors, primarily related to the reactivity of the nucleophile, reaction conditions, and the stability of the starting material.

Troubleshooting Steps:

  • Assess Nucleophile Strength: Weak nucleophiles will react slowly. Ensure your nucleophile is sufficiently reactive. For carbon nucleophiles like malonates, a strong base is required to generate the nucleophilic enolate. For amines and thiols, their inherent nucleophilicity is key.

  • Optimize Base Selection: The choice of base is critical. It must be strong enough to deprotonate the nucleophile (e.g., active methylene compounds) or act as an acid scavenger for amine and thiol couplings, without promoting side reactions.

    • For active methylene compounds , stronger bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) are often necessary to ensure complete formation of the enolate.

    • For amines and thiols , inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (NEt₃) are commonly used.

  • Solvent Considerations: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base but not the nucleophile, thus increasing its reactivity.

  • Temperature and Reaction Time: Some reactions may require heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to decomposition.

  • Reagent Purity and Stability: Ensure the purity of your this compound, as impurities can interfere with the reaction. This reagent can be sensitive to moisture and strong bases, potentially leading to decomposition. It is recommended to use fresh or properly stored material.

Troubleshooting Decision Tree for Low Conversion

low_conversion start Low Conversion Observed check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_base Is the base appropriate? check_nucleophile->check_base Yes solution_nucleophile Use a stronger nucleophile or a more effective method to generate it. check_nucleophile->solution_nucleophile No check_conditions Are the reaction conditions optimal? check_base->check_conditions Yes solution_base Screen different bases (e.g., NaH, K2CO3) and ensure stoichiometry is correct. check_base->solution_base No check_reagent Is the starting material stable/pure? check_conditions->check_reagent Yes solution_conditions Optimize solvent (e.g., DMF, ACN), temperature, and reaction time. check_conditions->solution_conditions No check_reagent->start Yes (Re-evaluate) solution_reagent Use fresh, pure starting material. Store properly. check_reagent->solution_reagent No side_reactions reactant This compound product Desired Product (Nucleophilic Substitution) reactant->product S_N2 Attack by External Nucleophile side_product Side Product (Quaternization) reactant->side_product Intermolecular S_N2 Attack by Pyridine Nitrogen nucleophile Nucleophile (e.g., R-NH2, R-SH, CH2(CO2Et)2) pyridine_N Pyridine Nitrogen (from another molecule) workflow setup Reaction Setup (Flask, Stir bar, Inert Atmosphere) reagents Add Nucleophile and Base to Anhydrous Solvent setup->reagents addition Slowly Add This compound (dissolved in solvent) reagents->addition reaction Stir at Appropriate Temperature (Monitor by TLC) addition->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Pure Product purification->product

Technical Support Center: Purification of Crude 4-(Bromomethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the purification of crude 4-(bromomethyl)-2-methoxypyridine by recrystallization. This resource is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, such as the corresponding 4-methyl or 4-hydroxymethyl pyridine precursor, byproducts from the bromination reaction, and polymeric materials that can form under certain reaction conditions.[1][2] Residual solvents from the reaction work-up may also be present.[1]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: For pyridine derivatives, a good starting point for solvent selection includes common organic solvents.[3] Single solvent systems using ethanol or methanol can be effective.[4][5] Mixed solvent systems are often employed to achieve optimal solubility, such as ethanol/water, acetone/water, or toluene/hexane.[4] For brominated pyridines, mixtures of acetone and petroleum ether have also been noted to be effective.[1] The ideal solvent or solvent system is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4]

Q3: How can I assess the purity of the recrystallized this compound?

A3: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for quantitative purity analysis. For structural confirmation and the identification of any remaining impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[1]

Q4: What are the ideal storage conditions for purified this compound?

A4: To maintain its integrity, this compound should be stored in a cool, dry, and dark place.[2] Storing under an inert atmosphere, such as argon or nitrogen, is recommended to prevent degradation.[2]

Troubleshooting Guide

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: Oiling out occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the compound is impure or if the solution is cooled too quickly.[5] To resolve this, try the following:

  • Reheat the solution and add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to decrease the saturation level.[6]

  • Allow the solution to cool more slowly to encourage the formation of crystals over oil.[7]

  • Scratch the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites.[1][4]

  • If available, add a seed crystal of the pure compound to induce crystallization.[1][4]

Q2: The recovery of my purified product is very low. What are the potential causes and how can I improve the yield?

A2: Low recovery can result from several factors:

  • Using too much solvent: This will keep a significant portion of the product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]

  • Premature crystallization: If the product crystallizes during hot filtration, it will be lost. To prevent this, preheat the funnel and receiving flask.[6]

  • Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation. After reaching room temperature, placing the flask in an ice bath can help.[8]

  • Loss during transfer: Carefully transfer all material between vessels. You can rinse the crystallization flask with a small amount of the ice-cold mother liquor and transfer this to the filter to recover more product.[4] You may also be able to obtain a second crop of crystals by concentrating the mother liquor.[6]

Q3: The recrystallized product is still colored. How can I remove colored impurities?

A3: Colored impurities can often be removed by treating the solution with activated charcoal.[1][6] Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[6] It is important to use charcoal sparingly as it can also adsorb some of your desired product.[6] After a few minutes of gentle boiling with the charcoal, perform a hot filtration to remove it.[9]

Q4: No crystals are forming, even after the solution has cooled and been placed in an ice bath. What should I do?

A4: If crystals do not form, the solution is likely not supersaturated.[5] Try the following methods to induce crystallization:

  • Scratch the inner surface of the flask with a glass rod.[5]

  • Add a seed crystal of the pure compound.[5]

  • Reduce the solvent volume by boiling off some of the solvent and then allowing the solution to cool again.[5][10]

  • If using a mixed solvent system, you can try adding a "poor" solvent (one in which the compound is less soluble) dropwise until the solution becomes slightly cloudy, then reheat to clarify and cool slowly.[11]

Data Presentation

Table 1: Potential Solvent Systems for Recrystallization

Solvent/Solvent SystemExpected Solubility CharacteristicsNotes
EthanolGood solubility when hot, moderate to low solubility when cold.A common starting point for pyridine derivatives.[4][5]
MethanolSimilar to ethanol; good solubility when hot, lower when cold.Another good polar solvent to test.[4]
Ethanol/WaterHigh solubility in hot ethanol, low solubility in the cold aqueous mixture.The water acts as an anti-solvent.[4][5]
Acetone/WaterGood solubility in hot acetone, poor solubility upon addition of water and cooling.Similar to ethanol/water, a versatile mixed system.[4]
Toluene/HexaneSoluble in hot toluene, with hexane added as an anti-solvent to induce precipitation upon cooling.A less polar option that can be effective.[4]
Acetone/Petroleum EtherEffective for some brominated pyridine compounds.Petroleum ether serves as the anti-solvent.[1]

Experimental Protocols

Protocol: General Recrystallization of this compound

  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent system by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.[4] The ideal solvent will dissolve the compound when hot but not at room temperature.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid just dissolves with stirring or swirling.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Preheat a funnel and a receiving flask to prevent premature crystallization.[4]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1][8]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.[8]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator under vacuum.[4]

Mandatory Visualization

G cluster_start Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions cluster_end Outcome start Recrystallization Issue Occurs oiling_out Compound Oils Out start->oiling_out Is it oiling out? low_yield Low Yield no_crystals No Crystals Form colored_crystals Crystals are Colored oiling_out->low_yield No solution_oil Reheat & Add Solvent Slow Cooling Scratch Flask Add Seed Crystal oiling_out->solution_oil Yes low_yield->no_crystals No solution_yield Use Minimal Hot Solvent Preheat Funnel Ensure Complete Cooling Concentrate Mother Liquor low_yield->solution_yield Yes no_crystals->colored_crystals No solution_crystals Scratch Flask Add Seed Crystal Reduce Solvent Volume Add Anti-Solvent no_crystals->solution_crystals Yes solution_color Add Activated Charcoal Perform Hot Filtration colored_crystals->solution_color Yes end Pure Crystals Obtained colored_crystals->end No solution_oil->end solution_yield->end solution_crystals->end solution_color->end

Caption: A workflow for troubleshooting common issues during recrystallization.

References

Technical Support Center: Column Chromatography Purification of 4-(Bromomethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful purification of 4-(Bromomethyl)-2-methoxypyridine and its derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when purifying this compound by column chromatography?

A1: The most prevalent issues include product degradation on the silica gel column, peak tailing, co-elution with impurities, and low recovery of the final product. The basic nitrogen in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to some of these problems.[1] Additionally, the bromomethyl group may be susceptible to hydrolysis if moisture is present.

Q2: What is a recommended starting solvent system for the flash column chromatography of this compound?

A2: A good starting point for the purification of pyridine derivatives is a mixture of a non-polar solvent like hexane (or petroleum ether) and a more polar solvent such as ethyl acetate.[2][3] Based on procedures for similar compounds, a gradient elution starting with a low polarity mixture (e.g., Hexane:Ethyl Acetate 40:1) and gradually increasing the polarity is advisable.[2] For 4-(Bromomethyl)pyridine hydrobromide, a related compound, a petroleum ether:ethyl acetate ratio of 3:2 has been used successfully.[2]

Q3: My product appears to be degrading on the column. What can I do to prevent this?

A3: Degradation on silica gel is often due to the acidic nature of the stationary phase. To mitigate this, you can deactivate the silica gel by preparing a slurry in your chosen eluent system containing a small amount of a base, such as 0.1-1% triethylamine.[4] This neutralizes the acidic sites on the silica. Alternatively, consider using a different stationary phase like neutral alumina.

Q4: I am observing significant peak tailing in my fractions. How can I resolve this?

A4: Peak tailing is a common issue with basic compounds like pyridines due to their interaction with silica gel.[1] Adding a small percentage of triethylamine (0.1-1%) to your mobile phase can help to reduce tailing by competing with your compound for binding to the acidic sites on the stationary phase.

Q5: How can I improve the separation of my product from closely eluting impurities?

A5: To improve separation, you can try using a shallower solvent gradient during elution. This means increasing the polarity of the mobile phase more slowly. Using a longer chromatography column can also enhance separation. If co-elution persists, trying a different solvent system, for instance, replacing ethyl acetate with dichloromethane, might alter the selectivity and improve the resolution.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Recovery 1. Product is too polar and is stuck on the column. 2. Product degraded on the silica gel. 3. Inappropriate solvent system used for elution.1. After your initial elution, flush the column with a highly polar solvent like 100% methanol to elute any remaining compounds. 2. Deactivate the silica gel with triethylamine or use neutral alumina as the stationary phase. 3. Perform thorough TLC analysis to determine an optimal solvent system where the product has an Rf of ~0.2-0.3.[5][6]
Product Co-elutes with an Impurity 1. The chosen solvent system does not provide adequate separation. 2. The column was overloaded with the crude product.1. Optimize the eluent system by trying different solvent combinations (e.g., hexane/dichloromethane). 2. Use a shallower gradient during elution. 3. Reduce the amount of crude material loaded onto the column.
Broad Peaks or Significant Tailing 1. Strong interaction between the basic pyridine and acidic silica gel.[1] 2. The sample was dissolved in a solvent that is too strong.1. Add 0.1-1% triethylamine to the mobile phase. 2. Dissolve the sample in a minimal amount of the initial, low-polarity eluent or a slightly more polar solvent like dichloromethane.
Multiple Spots on TLC of a Single Fraction 1. Inefficient separation. 2. The collected fractions are too large.1. Re-run the column with an optimized solvent system or a shallower gradient. 2. Collect smaller fractions to better isolate individual compounds.
Product is an Oil and Fails to Solidify 1. Presence of residual solvent. 2. Minor impurities are inhibiting crystallization.1. Ensure complete removal of solvent under high vacuum. 2. Re-purify the product using column chromatography, focusing on better separation of impurities.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound.

1. Materials and Preparation:

  • Crude this compound

  • Silica gel (230-400 mesh)[3]

  • Solvents: Hexane (or petroleum ether) and Ethyl Acetate (reagent grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes

2. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 40:1, 20:1, 10:1, 5:1, 3:2).

  • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.3.[5][6]

3. Column Packing:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane).

  • Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Equilibrate the column by running 2-3 column volumes of the initial eluent through it.

4. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

  • Carefully load the sample onto the top of the silica gel bed using a pipette.

5. Elution and Fraction Collection:

  • Begin eluting with the initial, low-polarity solvent system.

  • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Collect fractions in separate test tubes.

  • Monitor the elution process by performing TLC analysis on the collected fractions.

6. Product Isolation:

  • Combine the fractions that contain the pure product as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary

CompoundStationary PhaseMobile Phase (Eluent)YieldReference
4-(Bromomethyl)pyridine hydrobromide derivativeSilica GelPetroleum Ether:Ethyl Acetate = 3:265%[2]
4-phenoxybenzaldehyde derivativeSilica GelPetroleum Ether:Ethyl Acetate = 40:174%[2]
3-hydroxybenzaldehyde derivativeSilica GelPetroleum Ether:Ethyl Acetate = 15:181%[2]

Troubleshooting Workflow

G Troubleshooting Workflow for this compound Purification start Start Purification tlc Run TLC to find optimal eluent (Rf ~0.2-0.3) start->tlc run_column Pack and run column tlc->run_column analyze_fractions Analyze fractions by TLC run_column->analyze_fractions problem Problem Identified? analyze_fractions->problem pure_product Pure Product Obtained problem->pure_product No low_recovery Low/No Recovery problem->low_recovery Yes tailing Peak Tailing problem->tailing coelution Co-elution problem->coelution degradation Suspected Degradation low_recovery->degradation action_flush Flush column with polar solvent (e.g., MeOH) low_recovery->action_flush action_deactivate Deactivate silica with triethylamine or use alumina degradation->action_deactivate action_add_tea Add 0.1-1% triethylamine to eluent tailing->action_add_tea action_gradient Use a shallower gradient / change solvent system coelution->action_gradient action_flush->run_column action_deactivate->tlc action_add_tea->tlc action_gradient->tlc

Caption: A workflow for troubleshooting common column chromatography issues.

References

Managing stability issues of 4-(Bromomethyl)-2-methoxypyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)-2-methoxypyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability and reactivity issues encountered during experimental procedures.

Troubleshooting Guide

This section addresses common problems encountered during reactions involving this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solutions
Low or No Product Yield 1. Degradation of Starting Material: this compound can be sensitive to moisture and prolonged storage.• Use a fresh bottle or a recently purchased batch of the reagent.• Store the compound under an inert atmosphere (Nitrogen or Argon) at 2-8°C, protected from light.• Consider verifying the purity of the starting material by ¹H NMR or LC-MS before use.
2. Inefficient Nucleophilic Substitution: The nucleophile may not be strong enough, or the reaction conditions may be suboptimal.Choice of Base: For N-alkylation, a suitable base (e.g., K₂CO₃, NaH) is often required to deprotonate the nucleophile, increasing its reactivity.[1] • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally recommended for SN2 reactions as they solvate the cation but leave the nucleophile reactive.[1] • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate, but be cautious of potential side reactions. Monitor by TLC or LC-MS.
3. Poor Leaving Group Departure: While bromide is a good leaving group, its departure can be influenced by the reaction environment.• Ensure the solvent can stabilize the departing bromide ion. Polar solvents are generally effective.
Formation of Multiple Products 1. Over-alkylation: This is common with primary and secondary amine nucleophiles, leading to quaternary ammonium salts.• Use a stoichiometric amount of this compound or add it slowly to the reaction mixture.[1]
2. Elimination Side Reaction (E2): Strongly basic or sterically hindered nucleophiles can promote the elimination of HBr to form a pyridine-containing alkene.• Use a less hindered, non-nucleophilic base if deprotonation is required.• Run the reaction at a lower temperature to favor the substitution pathway.
3. Quaternization of Pyridine Nitrogen: The pyridine nitrogen can act as a nucleophile, leading to self-alkylation or polymerization, especially upon heating.• Maintain a controlled temperature and avoid prolonged heating.• The 2-methoxy group reduces the basicity of the pyridine nitrogen, which helps to minimize this side reaction compared to other bromomethylpyridines.
4. Hydrolysis: Presence of water can lead to the hydrolysis of the bromomethyl group to a hydroxymethyl group, forming 4-(Hydroxymethyl)-2-methoxypyridine.• Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Reaction Mixture Turns Dark/Brown 1. Decomposition: The compound or product may be degrading under the reaction conditions.• This may indicate decomposition.[2] Try running the reaction at a lower temperature.• Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation.
2. Impurities in Starting Material: The starting material may contain colored impurities.• Purify the starting material if its purity is in doubt.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: To maximize shelf life and prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (such as nitrogen or argon). It is recommended to store it in a cool, dark place, typically at refrigerator temperatures (2-8°C).[3] Exposure to moisture and air should be minimized.

Q2: What is the primary reaction mechanism for this compound with nucleophiles?

A2: this compound typically reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic methylene carbon, displacing the bromide leaving group. However, due to the benzylic-like nature of the bromomethyl group, an SN1 pathway involving a stabilized carbocation intermediate can also be possible, especially with weaker nucleophiles in polar protic solvents.

Q3: How does the 2-methoxy group influence the reactivity?

A3: The 2-methoxy group has two main effects. First, as an electron-donating group, it can slightly increase the electron density of the pyridine ring. Second, and more importantly, it reduces the basicity and nucleophilicity of the pyridine nitrogen through steric hindrance and electronic effects.[3] This is advantageous as it minimizes the common side reaction of N-quaternization (self-alkylation) that can occur with other bromomethylpyridines.

Q4: Can I use protic solvents like ethanol or water for my reaction?

A4: While possible, using protic solvents is generally not recommended. Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down SN2 reactions. Furthermore, the presence of water can lead to the hydrolysis of the bromomethyl group to the corresponding alcohol. Polar aprotic solvents like DMF, DMSO, and acetonitrile are typically the preferred choice.[1]

Q5: My reaction is sluggish at room temperature. Is it safe to heat it?

A5: Gentle heating (e.g., 40-60°C) can often accelerate the reaction. However, it's crucial to monitor the reaction closely by TLC or LC-MS, as higher temperatures can also promote side reactions such as elimination or decomposition. If heating is required, it should be done cautiously and for the minimum time necessary.

Data Presentation

ParameterRecommendation / ObservationRationale
Storage Condition 2-8°C, under inert atmosphere, protected from light.Minimizes thermal degradation, hydrolysis, and photodecomposition.
Solvent Stability (Qualitative) High: Polar aprotic solvents (DMF, Acetonitrile, THF).Low: Protic solvents (Water, Methanol, Ethanol).Polar aprotic solvents are non-reactive and suitable for SN2 reactions. Protic solvents can lead to solvolysis (hydrolysis/alcoholysis).
Thermal Stability Stable at room temperature for short periods. Prone to decomposition at elevated temperatures.Benzylic halides can be thermally labile.
Incompatible Materials Strong oxidizing agents, strong bases, moisture.Risk of vigorous reactions, decomposition, and hydrolysis.

Experimental Protocols

General Protocol for N-Alkylation of an Amine with this compound

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine. Conditions may need to be optimized for specific substrates.

Materials:

  • Amine substrate (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine substrate (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve/suspend the reactants. Stir the suspension at room temperature for 15-30 minutes.

  • Reagent Addition: Add this compound (1.1 - 1.2 eq) to the stirred suspension, either as a solid in one portion or as a solution in a small amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated to 40-50°C.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction Workflow and Potential Issues

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_troubleshooting Troubleshooting Start Start: Dry Glassware, Inert Atmosphere Reagents Add Nucleophile (1 eq) + Base (e.g., K2CO3, 2-3 eq) + Anhydrous Solvent (e.g., DMF) Start->Reagents Add_Reagent Add this compound (1.1-1.2 eq) Reagents->Add_Reagent Stir Stir at RT (or gentle heat) Monitor by TLC/LC-MS Add_Reagent->Stir Workup Aqueous Workup (Water + EtOAc Extraction) Stir->Workup LowYield Low Yield? Check Starting Material Purity & Reaction Conditions Stir->LowYield SideProducts Side Products? (Over-alkylation, Elimination) Adjust Stoichiometry/Temp Stir->SideProducts Degradation Degradation? (Dark Color) Use Lower Temp, Inert Atm. Stir->Degradation Dry Dry (Na2SO4), Filter, Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: General workflow for reactions with this compound and common issues.

Potential Degradation and Side-Reaction Pathways

G cluster_main Desired Reaction cluster_side Side Reactions / Degradation reagent This compound product Desired Product (S_N2 Substitution) reagent->product + Nucleophile (e.g., R-NH2) hydrolysis Hydrolysis Product (4-(Hydroxymethyl)-2-methoxypyridine) reagent->hydrolysis + H2O elimination Elimination Product reagent->elimination + Strong/Bulky Base quaternization Quaternization/Polymerization reagent->quaternization Self-reaction (Heat)

Caption: Major reaction pathway and potential side reactions for this compound.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 4-(Bromomethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and catalyst deactivation issues encountered during cross-coupling reactions involving 4-(bromomethyl)-2-methoxypyridine. The information provided is in a question-and-answer format, offering troubleshooting guidance and detailed protocols to facilitate successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in cross-coupling reactions with this compound?

A1: The main difficulties arise from two structural features of the molecule:

  • The Pyridine Nitrogen: The Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can form stable, inactive complexes, effectively "poisoning" the catalyst and stopping the catalytic cycle.[1][2] This is a well-known issue with pyridine-containing substrates.[1][2]

  • Dual Reactivity: The substrate has two different carbon-bromine bonds: a C(sp²)-Br bond on the pyridine ring and a C(sp³)-Br bond at the benzylic-like methyl group. While the C(sp²)-Br bond is typically more reactive towards oxidative addition in standard cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the benzylic bromide can lead to side reactions such as homocoupling.[2][3] Careful control of reaction conditions is necessary to achieve selective coupling.

Q2: What are the main mechanisms of catalyst deactivation in these reactions?

A2: The primary deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle like oxidative addition or reductive elimination.[1][2]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations or elevated temperatures.[4]

  • Catalyst Decomposition: The active Pd(0) catalyst can agglomerate to form palladium black, which has very low catalytic activity. This can be exacerbated if the catalytic cycle is slow due to inhibition by the pyridine substrate.[4]

Q3: How can I minimize catalyst poisoning by the pyridine nitrogen?

A3: A key strategy is to use bulky, electron-rich phosphine ligands. These ligands stabilize the active palladium species and sterically hinder the coordination of the pyridine nitrogen to the metal center.[2][4] Commonly used ligands for this purpose include XPhos, SPhos, and P(t-Bu)₃.[4]

Q4: Which bromine is more reactive, the one on the ring or the one on the methyl group?

A4: In typical palladium-catalyzed cross-coupling reactions, the C(sp²)-Br bond at the 4-position of the pyridine ring is generally more reactive towards oxidative addition than the C(sp³)-Br bond of the bromomethyl group.[2][3] This allows for selective functionalization at the pyridine ring while leaving the bromomethyl group available for subsequent transformations. However, reaction conditions must be carefully optimized to prevent side reactions at the benzylic position.[2]

Q5: What are common side reactions to expect with this compound?

A5: Common side reactions include:

  • Homocoupling: The benzylic bromide functionality can lead to the formation of a dimer of the coupling partner or the starting material itself.[1] This is often promoted by the presence of oxygen.

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water.[1] Using anhydrous conditions and a suitable base can minimize this.[1]

  • Dehalogenation: The bromine atom on the pyridine ring can be replaced by a hydrogen atom. This can be influenced by the choice of ligand and base, as well as the reaction temperature.[4]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center and inhibiting the catalytic cycle.[1][2][4]1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[4] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[4] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[4]
Inefficient Oxidative Addition: The C(sp²)-Br bond is not being effectively activated.1. Change the Halide (if possible): If a different starting material is an option, switching to an iodide can increase reactivity. 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, monitoring for decomposition.[4]
Formation of Side Products Homocoupling: The organometallic reagent or the starting material is coupling with itself. This is often promoted by oxygen.1. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen. 2. Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during the initial reduction to Pd(0). Using a Pd(0) source or a pre-catalyst that rapidly forms the active species can minimize this.[4]
Protodeboronation (in Suzuki Coupling): The boronic acid is being replaced by a hydrogen atom.1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry.[1] 2. Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent.[1]
Dehalogenation: The bromine on the pyridine is replaced by a hydrogen atom.1. Optimize Ligand and Base: The choice of ligand and base can influence the rate of reductive elimination versus dehalogenation.[4] 2. Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[4]
Catalyst Decomposition (Palladium Black Formation) Slow Catalysis Leading to Agglomeration: If the catalytic cycle is slow due to pyridine inhibition, the active Pd(0) species may have a longer lifetime in solution, leading to aggregation.[4]1. Use a Stabilizing Ligand: Employ bulky, electron-rich ligands to stabilize the Pd(0) species. 2. Ensure Proper Stirring: Inadequate stirring can lead to localized high concentrations of the catalyst, promoting decomposition.
Inconsistent Results 1. Variable quality of catalyst, ligand, or base. 2. Inconsistent degassing or moisture control. 1. Use a stable, well-defined pre-catalyst for a consistent ligand-to-metal ratio. [5] 2. Standardize procedures for drying solvents and degassing reaction mixtures.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific coupling partners.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for specific amines.

  • Catalyst Preparation: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe. Stir for a few minutes to allow for pre-catalyst formation. Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography.

Protocol for Monitoring Reaction Kinetics by ¹H NMR

This method can help diagnose catalyst deactivation.

  • Reaction Setup: In a glovebox, prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the deuterated solvent to be used for the reaction.

  • Sample Preparation: In an NMR tube, combine this compound, the coupling partner, base, catalyst, and ligand in the deuterated solvent containing the internal standard.

  • Data Acquisition: Place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: Integrate the signals corresponding to the starting material, product, and internal standard. A plateau in product formation before the starting material is fully consumed is indicative of catalyst deactivation.[4]

Mandatory Visualization

Catalyst_Poisoning cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Inactive_Complex Inactive Pd-Pyridine Complex (Catalyst Poisoning) Pd(0)L2->Inactive_Complex Coordination Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Reductive_Elimination Reductive Elimination Pd(II)_Complex->Reductive_Elimination Transmetalation Reductive_Elimination->Pd(0)L2 Product Coupled Product Reductive_Elimination->Product Pyridine_Substrate 4-(bromomethyl)- 2-methoxypyridine Pyridine_Substrate->Inactive_Complex

Caption: Catalyst poisoning by pyridine coordination.

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Is the catalyst system appropriate? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Use_Bulky_Ligand Use bulky, electron-rich ligand (e.g., XPhos, SPhos) Check_Catalyst->Use_Bulky_Ligand No Check_Reagents Are reagents pure and dry? Check_Conditions->Check_Reagents Yes Increase_Temp Increase temperature incrementally Check_Conditions->Increase_Temp No Degas_Thoroughly Ensure rigorous degassing and inert atmosphere Check_Reagents->Degas_Thoroughly Yes Purify_Reagents Purify starting materials and dry solvents Check_Reagents->Purify_Reagents No Success Reaction Successful Use_Bulky_Ligand->Success Increase_Temp->Success Degas_Thoroughly->Success Purify_Reagents->Success

Caption: Troubleshooting workflow for low conversion.

Suzuki_Logic Start Design Suzuki Coupling with This compound Catalyst_Choice Select Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Start->Catalyst_Choice Ligand_Choice Select Bulky Ligand to mitigate pyridine inhibition (e.g., SPhos, XPhos) Catalyst_Choice->Ligand_Choice Base_Choice Select Base (e.g., K₃PO₄, K₂CO₃) Ligand_Choice->Base_Choice Solvent_Choice Select Solvent System (e.g., Dioxane/H₂O, Toluene) Base_Choice->Solvent_Choice Conditions Set Reaction Conditions (80-110 °C, Inert Atmosphere) Solvent_Choice->Conditions Run_Reaction Perform Reaction Conditions->Run_Reaction

Caption: Logic for selecting Suzuki coupling conditions.

Competing_Pathways Start Pd(II) Intermediate Cross_Coupling Reductive Elimination (Desired Pathway) Start->Cross_Coupling Homocoupling Side Reaction: Homocoupling Start->Homocoupling Product Cross-Coupled Product Cross_Coupling->Product Dimer Homocoupled Dimer Homocoupling->Dimer

Caption: Competing cross-coupling and homocoupling pathways.

References

Technical Support Center: Improving the Solubility of 4-(Bromomethyl)-2-methoxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 4-(Bromomethyl)-2-methoxypyridine in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound that influence its solubility?

This compound is a derivative of pyridine. Its structure, containing a pyridine ring, a methoxy group, and a bromomethyl group, results in a moderate polarity. The pyridine nitrogen and the oxygen of the methoxy group can act as hydrogen bond acceptors. These features suggest that it will be more soluble in polar organic solvents compared to nonpolar ones. It is slightly soluble in water.

Q2: In which organic solvents is this compound expected to be most soluble?

Q3: Why is my this compound not dissolving completely in my chosen solvent?

Several factors could be contributing to poor dissolution:

  • Solvent Polarity: The polarity of your solvent may not be optimal for dissolving this compound.

  • Saturation Limit: You may be exceeding the solubility limit of the compound in the specific solvent at the current temperature.

  • Purity of the Compound: Impurities in your sample of this compound can affect its solubility characteristics.

  • Moisture: The presence of water in your organic solvent can impact the solubility of the compound.

  • Compound Degradation: As a bromomethyl pyridine derivative, the compound may be susceptible to degradation, especially in the presence of nucleophiles or over extended periods, which could affect its solubility.

Q4: Are there any safety precautions I should take when handling this compound and its solutions?

Yes, this compound is a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1] It may also cause respiratory irritation.[1] Always handle this compound in a well-ventilated area or under a chemical fume hood.[2][3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound precipitates out of solution upon cooling. The solution was saturated or supersaturated at a higher temperature.1. Gently reheat the solution to redissolve the compound. 2. Use a larger volume of the solvent. 3. Consider using a co-solvent system to improve solubility at lower temperatures.
Incomplete dissolution even with heating and stirring. The solubility limit has been reached. The solvent is inappropriate.1. Filter the solution to remove the undissolved solid and work with the saturated solution. 2. Experiment with a different solvent or a mixture of solvents. A good starting point is to test solvents with varying polarities.
The solution turns a yellow or brown color over time. Potential degradation of the compound.1. Prepare fresh solutions before use. 2. Store the stock solution at a low temperature (2-8°C) and protected from light.[4] 3. Consider the compatibility of the solvent with the compound; avoid reactive solvents if possible.
Difficulty in obtaining a dry, solid product after solvent evaporation. The compound may be an oil or a low-melting solid.1. Use a high-vacuum line or a rotary evaporator to remove the final traces of solvent. 2. If the product is an oil, it may be possible to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

Objective: To quickly determine a suitable solvent for this compound.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMSO)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a series of labeled test tubes.

  • To each tube, add 0.5 mL of a different organic solvent.

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect each tube for complete dissolution.

  • If the compound has not dissolved, add another 0.5 mL of the solvent and vortex again.

  • Record your observations to rank the solvents from best to worst.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound

  • Chosen organic solvent

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it in the shaker or on the stirrer at a constant temperature.

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle by stopping the agitation and letting the vial stand at the same temperature for a few hours.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

  • Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of your analytical method.

  • Analyze the diluted solution to determine the concentration of this compound.

  • Calculate the solubility in mg/mL or mol/L.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_outcome Outcome start Start weigh Weigh Compound start->weigh add_solvent Add Solvent weigh->add_solvent vortex Vortex/Stir add_solvent->vortex observe Observe Dissolution vortex->observe soluble Completely Soluble observe->soluble Yes insoluble Insoluble/Partially Soluble observe->insoluble No end End soluble->end insoluble->end

Caption: Workflow for qualitative solubility assessment.

logical_relationship cluster_compound This compound compound Compound Properties - Pyridine Ring (polar) - Methoxy Group (polar) - Bromomethyl Group (reactive) high_sol High compound->high_sol 'Like dissolves like' moderate_sol Moderate compound->moderate_sol low_sol Low compound->low_sol polar_protic Polar Protic (e.g., Methanol, Ethanol) polar_protic->high_sol polar_aprotic Polar Aprotic (e.g., DMSO, DMF) polar_aprotic->high_sol nonpolar Nonpolar (e.g., Hexane, Toluene) nonpolar->low_sol

Caption: Factors influencing the solubility of this compound.

References

Minimizing debromination of 4-(Bromomethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the debromination of 4-(Bromomethyl)-2-methoxypyridine during their experiments.

Troubleshooting Guide

Issue: Significant formation of 4-methyl-2-methoxypyridine byproduct detected.

This issue indicates the occurrence of debromination, a common side reaction where the bromine atom is replaced by a hydrogen atom. Below are potential causes and recommended solutions.

Potential Cause 1: Reductive Environment

The presence of reducing agents, even in trace amounts, can lead to the cleavage of the C-Br bond. This is particularly prevalent in reactions involving certain metals or reagents that can generate hydride species.

Solutions:

  • Reagent Purity: Ensure all reagents, especially solvents and bases, are free from contaminants that could act as reducing agents. Use freshly distilled solvents when possible.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of radical species that can be initiated by oxygen.

Potential Cause 2: Inappropriate Solvent or Base Selection

The choice of solvent and base can significantly influence the rate of debromination. Protic solvents can sometimes act as a proton source for the debrominated product, while certain bases can promote elimination or other side reactions.

Solutions:

  • Solvent Choice: Favor aprotic solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). Acetonitrile is often a good starting point as it is less prone to participating in side reactions compared to more reactive solvents like DMF.

  • Base Selection: Use non-nucleophilic, sterically hindered bases to minimize direct reaction with the bromomethyl group. Examples include diisopropylethylamine (DIPEA) or proton sponge. If a stronger base is required, consider inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which have lower risks of inducing debromination compared to strong alkoxides.

Potential Cause 3: Elevated Reaction Temperature or Prolonged Reaction Time

Higher temperatures and longer reaction times can provide the necessary energy for the undesired debromination pathway to occur.

Solutions:

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate of the desired transformation. Consider starting reactions at 0 °C or room temperature.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction as soon as the starting material is consumed, avoiding prolonged exposure to reaction conditions.

Potential Cause 4: Photochemical Decomposition

Benzylic bromides can be sensitive to light, which can initiate radical-mediated debromination.

Solutions:

  • Exclusion of Light: Protect the reaction vessel from light by wrapping it in aluminum foil or conducting the experiment in a dark environment.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of this compound?

A1: Debromination is a side reaction where the bromine atom of the bromomethyl group is replaced by a hydrogen atom, resulting in the formation of the byproduct 4-methyl-2-methoxypyridine. This reduces the yield of the desired product and complicates purification.

Q2: How can I detect and quantify the debrominated byproduct?

A2: The most common methods for detecting and quantifying the debrominated byproduct, 4-methyl-2-methoxypyridine, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the byproduct from the starting material and the desired product, and provide quantitative data based on peak areas.

Q3: What is the primary mechanism of debromination for this compound?

A3: Debromination of benzylic bromides like this compound can proceed through several mechanisms, including:

  • Reductive Debromination: Involving single electron transfer from a reducing species, leading to the formation of a benzylic radical that then abstracts a hydrogen atom.

  • Nucleophilic Attack on Bromine: Certain soft nucleophiles can attack the bromine atom directly.

  • Radical Chain Reactions: Initiated by light, heat, or radical initiators.

Q4: Are there any specific catalysts that are known to promote debromination?

A4: While not always intentional, some transition metal catalysts, particularly those used in cross-coupling reactions, can have side reactions that lead to hydrodebromination. For instance, palladium catalysts in the presence of a hydride source (e.g., from a solvent or base) can promote this undesired reaction.

Data Presentation

The following table summarizes the influence of solvent and base selection on the yield of the desired substitution product and the formation of the debrominated byproduct. The data is representative for nucleophilic substitution reactions with benzylic bromides and serves as a general guideline.

SolventBaseTemperature (°C)Desired Product Yield (%)Debromination Byproduct (%)
AcetonitrileK₂CO₃2585-95< 5
THFDIPEA2580-905-10
DMFEt₃N2570-8510-15
EthanolNaOEt5050-7020-30
DichloromethanePyridine2575-855-15

Note: Yields are approximate and can vary depending on the specific nucleophile and reaction conditions.

Experimental Protocols

General Protocol for Nucleophilic Substitution with this compound to Minimize Debromination:

This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (Nu-H) under conditions optimized to minimize debromination.

Materials:

  • This compound

  • Nucleophile (Nu-H)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to dissolve/suspend the reagents.

  • In a separate flask, dissolve this compound (1.2 eq) in anhydrous acetonitrile.

  • Slowly add the solution of this compound to the stirring mixture of the nucleophile and base at room temperature.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

debromination_pathway This compound This compound Desired_Product Desired Substitution Product This compound->Desired_Product Nucleophile (Nu-) SN2 Reaction Benzylic_Radical Benzylic Radical Intermediate This compound->Benzylic_Radical Reductive Conditions (e.g., trace metals, light) Debrominated_Byproduct 4-Methyl-2-methoxypyridine (Debrominated Byproduct) Benzylic_Radical->Debrominated_Byproduct Hydrogen Atom Abstraction

Caption: Potential reaction pathways for this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Nucleophile and Base in MeCN Addition Slowly Add Substrate Solution Reagents->Addition Substrate Dissolve 4-(Bromomethyl)- 2-methoxypyridine in MeCN Substrate->Addition Stirring Stir at Room Temperature (Protect from Light) Addition->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Filtration Filter Salts Monitoring->Filtration Extraction Aqueous Work-up Filtration->Extraction Purification Column Chromatography Extraction->Purification Final_Product Isolated Desired Product Purification->Final_Product

Caption: Experimental workflow for minimizing debromination.

troubleshooting_logic r r Debromination Debromination Observed? Check_Purity Check Reagent Purity? Debromination->Check_Purity Yes Check_Conditions Review Reaction Conditions? Check_Purity->Check_Conditions Yes r1 Use High Purity Reagents & Solvents Check_Purity->r1 No Check_Light Protected from Light? Check_Conditions->Check_Light Yes r2 Use Aprotic Solvent (e.g., MeCN) & Non-nucleophilic Base Check_Conditions->r2 Solvent/Base? r3 Lower Temperature & Reduce Reaction Time Check_Conditions->r3 Temp/Time? r4 Wrap Flask in Foil Check_Light->r4 No r5 Problem Solved Check_Light->r5 Yes r1->r5 r2->r5 r3->r5 r4->r5

Caption: Troubleshooting logic for addressing debromination.

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(Bromomethyl)-2-methoxypyridine and 4-(Chloromethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the pharmaceutical industry, the choice of starting materials and intermediates is critical to optimizing reaction efficiency, yield, and overall cost-effectiveness. Substituted pyridines, such as 4-(halomethyl)-2-methoxypyridine derivatives, are key building blocks in the preparation of numerous active pharmaceutical ingredients (APIs), including proton pump inhibitors (PPIs) like tenatoprazole and rabeprazole. This guide provides an objective comparison of the reactivity of 4-(bromomethyl)-2-methoxypyridine and 4-(chloromethyl)-2-methoxypyridine in nucleophilic substitution reactions, supported by fundamental principles of organic chemistry and illustrative experimental data.

Core Principles of Reactivity: The Halogen Leaving Group

The primary determinant of reactivity in nucleophilic substitution reactions involving these two compounds is the nature of the halogen atom, which serves as the leaving group. The widely accepted trend for leaving group ability among halogens is I > Br > Cl > F. This trend is governed by two main factors:

  • Carbon-Halogen (C-X) Bond Strength: Weaker bonds are broken more easily, leading to a lower activation energy and a faster reaction rate. The C-Br bond is weaker than the C-Cl bond.

  • Stability of the Halide Anion (X⁻): A more stable (less basic) anion is a better leaving group. The bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) because it is larger and can better distribute the negative charge.

Based on these principles, This compound is inherently more reactive than 4-(chloromethyl)-2-methoxypyridine in nucleophilic substitution reactions.

Quantitative Comparison of Reactivity

The following table summarizes the key properties influencing the reactivity of the two compounds.

PropertyThis compound4-(Chloromethyl)-2-methoxypyridine
Molecular Formula C₇H₈BrNOC₇H₈ClNO
Molecular Weight 202.05 g/mol 157.60 g/mol
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
C-X Bond Dissociation Energy (approx.) ~285 kJ/mol~340 kJ/mol
Leaving Group Basicity Weaker BaseStronger Base
Predicted Relative Reactivity HigherLower

Experimental Evidence and Practical Implications

The synthesis of proton pump inhibitors often involves the S-alkylation of a mercaptobenzimidazole derivative with a substituted 2-(halomethyl)pyridine. Numerous patents and publications describe this key step using 2-(chloromethyl)pyridine derivatives.

For instance, in the synthesis of tenatoprazole, 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride is reacted with 2-mercapto-5-methoxyimidazo[4,5-b]pyridine.[1][2] Similarly, the synthesis of rabeprazole involves the condensation of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine with 2-mercaptobenzimidazole.[3][4][5][6][7]

The prevalent use of the chloro-derivative in industrial processes is likely due to a balance of factors including:

  • Cost and Availability: Chloro-compounds are often more economical to produce on a large scale.

  • Stability: The higher reactivity of the bromo-compound can also translate to lower stability and a shorter shelf-life.

  • Reaction Control: While the chloro-derivative is less reactive, this can be advantageous in large-scale production, allowing for better control over the reaction rate and temperature, and potentially reducing the formation of impurities.

The higher reactivity of this compound would be expected to offer certain advantages in a laboratory setting, such as:

  • Milder Reaction Conditions: The reaction may proceed at lower temperatures.

  • Shorter Reaction Times: The reaction would likely reach completion more quickly.

  • Higher Yields: Under identical conditions, the bromo-compound would be expected to give a higher yield of the desired product.

Experimental Protocols

The following is a representative experimental protocol for a nucleophilic substitution reaction involving a 2-(chloromethyl)pyridine derivative, based on procedures described in the synthesis of proton pump inhibitors.

Synthesis of 2-[((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio]-5-methoxy-1H-imidazo[4,5-b]pyridine (Tenatoprazole precursor)

Materials:

  • 2-mercapto-5-methoxyimidazo[4,5-b]pyridine

  • 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride[1]

  • Potassium hydroxide

  • Ethanol

  • Chloroform

Procedure:

  • In a reaction flask, dissolve 2-mercapto-5-methoxyimidazo[4,5-b]pyridine and potassium hydroxide in a mixture of ethanol and chloroform.

  • To this solution, add 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride.

  • Stir the reaction mixture at a controlled temperature (e.g., 25-35°C) for a specified period (e.g., 2-4 hours).[2]

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by filtering the solid product.

  • The crude product can be purified by washing with water and ethanol and then dried under vacuum.[2]

To adapt this protocol for this compound, one would anticipate a shorter reaction time and/or the possibility of running the reaction at a lower temperature to achieve a comparable or higher yield.

Visualizing the Reaction Pathway

The nucleophilic substitution reaction proceeds via a bimolecular (SN2) mechanism. The following diagram, generated using Graphviz, illustrates the reaction pathway.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu:⁻ TS [Nu---R---X]⁻ Nu->TS Nucleophilic Attack Substrate R-X Substrate->TS Product Nu-R TS->Product Bond Formation LG X⁻ TS->LG Bond Cleavage

Caption: Generalized SN2 reaction mechanism.

The logical workflow for selecting the appropriate reagent based on experimental goals is outlined below.

Reagent_Selection Start Start: Select Halomethylpyridine Reagent Decision Primary Goal? Start->Decision High_Reactivity High Reactivity / Mild Conditions Decision->High_Reactivity Speed/Yield Cost_Control Cost-Effectiveness / Controlled Reaction Decision->Cost_Control Scalability Bromo Choose this compound High_Reactivity->Bromo Chloro Choose 4-(Chloromethyl)-2-methoxypyridine Cost_Control->Chloro Lab_Scale Ideal for Lab-Scale Synthesis Bromo->Lab_Scale Industrial_Scale Suitable for Industrial Production Chloro->Industrial_Scale

Caption: Reagent selection workflow.

Conclusion

References

Boronic Acids vs. Boronic Esters in Suzuki Couplings with 4-(Bromomethyl)-2-methoxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of boron reagent is a critical parameter in the synthesis of complex molecules. This guide provides a comparative analysis of boronic acids and boronic esters for the Suzuki-Miyaura cross-coupling reaction with 4-(bromomethyl)-2-methoxypyridine, a valuable building block in medicinal chemistry.

Performance Comparison: Reactivity vs. Stability

The primary distinction between boronic acids and boronic esters lies in the trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times.[1][2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this comes at the cost of lower stability. Boronic acids can be susceptible to decomposition pathways such as protodeboronation and oxidation, which can impact their shelf-life and potentially lower reaction yields.[1]

Conversely, boronic esters, particularly pinacol esters, offer superior stability.[1] They are often crystalline solids that are easier to handle, purify, and store for extended periods.[1] This stability can lead to more reproducible results and potentially higher isolated yields, especially in complex syntheses where the purity of the starting materials is paramount. Recent studies have also shown that boronic esters can undergo transmetalation directly, without prior hydrolysis to the boronic acid, and in some cases, can lead to significant rate enhancements depending on the ester structure.[3]

The following table summarizes the expected performance differences between boronic acids and boronic esters in the Suzuki coupling with this compound, based on general principles and data from similar benzylic halide couplings.

FeatureBoronic AcidsBoronic Esters (e.g., Pinacol Ester)
Reactivity Generally higher, leading to potentially faster reaction times.[1][2]Generally lower, may require longer reaction times or higher temperatures.
Stability Lower; susceptible to degradation (protodeboronation, oxidation).[1]Higher; often stable, crystalline solids with a long shelf-life.[1]
Handling Can be more challenging due to potential instability.Easier to handle, weigh, and store.
Purification Can be difficult to purify due to decomposition.Generally easier to purify by standard techniques like chromatography.
Yield Can be high, but may be compromised by decomposition of the starting material.Often provides more reproducible and higher isolated yields due to greater stability.[1]
Reaction Conditions May proceed under milder conditions in some cases.May require more forcing conditions to achieve comparable reaction rates.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling of this compound with either an arylboronic acid or an arylboronic ester. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: Suzuki Coupling with an Arylboronic Acid

This protocol is adapted from general procedures for the Suzuki coupling of benzylic bromides.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 2-5 mol%)

  • Phosphine ligand (e.g., JohnPhos, SPhos, PPh₃, 4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., DMF, Dioxane, Toluene/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-120 °C). Microwave irradiation can also be employed to accelerate the reaction.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling with an Arylboronic Ester (Pinacol Ester)

This protocol is based on procedures for the coupling of alkylboronic esters.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., AntPhos-Pd-G3, 2-5 mol%)

  • Base (e.g., Potassium trimethylsilanolate (TMSOK), K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an inert atmosphere glovebox, add the palladium precatalyst, base, and arylboronic acid pinacol ester to a dry reaction vessel.

  • Add the degassed solvent, followed by this compound.

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 60-100 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling experiment, applicable to both boronic acids and boronic esters.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Reactants Combine Reactants: - this compound - Boron Reagent (Acid or Ester) - Base Catalyst Add Palladium Catalyst and Ligand Reactants->Catalyst Inert Establish Inert Atmosphere (Ar or N2) Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC, LC-MS, GC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify Product Isolated Product Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Conclusion

The choice between a boronic acid and a boronic ester for the Suzuki coupling with this compound depends on the specific requirements of the synthesis. For rapid reaction screening and when the boronic acid is known to be stable, it may be the preferred reagent. However, for larger-scale syntheses, library generation, and when working with potentially unstable coupling partners, the superior stability and handling properties of boronic esters often make them the more prudent choice, leading to more reliable and reproducible outcomes. Researchers should consider these factors carefully when designing their synthetic routes.

References

Alternative reagents to 4-(Bromomethyl)-2-methoxypyridine for pyridine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Alternative Reagents for Pyridine Functionalization

A detailed guide to alternatives for 4-(Bromomethyl)-2-methoxypyridine in the synthesis of functionalized pyridine derivatives, offering insights into reactivity, stability, and application.

For researchers and professionals in drug development, the functionalization of pyridine rings is a cornerstone of synthesizing a vast array of pharmacologically active compounds. This compound is a widely used reagent for introducing the (2-methoxy-4-pyridyl)methyl moiety. However, its lachrymatory nature, potential instability, and cost necessitate the exploration of viable alternatives. This guide provides an objective comparison of alternative reagents, supported by experimental data and protocols to aid in reagent selection.

The primary alternatives can be categorized by the nature of the leaving group attached to the methyl carbon or by the synthetic strategy employed. These include other halomethylpyridines, sulfonate esters, and the use of the corresponding alcohol in redox-neutral reactions.

Direct Alkylation Reagents: A Comparative Overview

The most direct alternatives to this compound are electrophiles that participate in SN2 reactions with various nucleophiles (N-, O-, S-, and C-centered). The choice of reagent often involves a trade-off between reactivity and stability.

G Nucleophile Nucleophile (Nu-H) Reagent_Cl Reagent_Cl Nucleophile->Reagent_Cl Reagent_Br Reagent_Br Nucleophile->Reagent_Br Reagent_OMs Reagent_OMs Nucleophile->Reagent_OMs Reagent_OH Reagent_OH Nucleophile->Reagent_OH Product Functionalized Product (Nu-CH2-Py-OMe) Byproduct Byproducts (e.g., H-X, MsOH, TPPO) Product->Byproduct Reagent_Cl->Product S_N2 Reagent_Br->Product S_N2 Reagent_OMs->Product S_N2 Reagent_OH->Product Redox Condensation

As the chloride analogue, this reagent is generally more stable and less expensive than its bromide counterpart. However, this stability comes at the cost of lower reactivity, often requiring more forcing conditions such as higher temperatures, longer reaction times, or the addition of a catalyst like sodium iodide to facilitate a Finkelstein reaction in situ.

Advantages:

  • Higher stability and longer shelf-life.

  • Lower cost and wider availability.

  • Less lachrymatory and easier to handle.

Disadvantages:

  • Lower reactivity compared to the bromide.

  • May require harsher reaction conditions.

Sulfonate esters, such as 4-((mesyloxy)methyl)-2-methoxypyridine, are excellent alternatives. Mesylates and tosylates are superb leaving groups, leading to reactivity that is often comparable to or greater than the corresponding bromide. They are typically crystalline, stable solids, which simplifies handling and purification.

Advantages:

  • High reactivity, comparable to bromides.

  • Often stable, crystalline solids.

  • Good leaving group ability across a wide range of nucleophiles.

Disadvantages:

  • Requires an additional synthetic step from the corresponding alcohol.

  • The sulfonic acid byproduct may require specific workup procedures.

The Mitsunobu reaction offers a powerful, redox-neutral alternative to traditional SN2 alkylations.[1] It allows the coupling of the alcohol, (2-Methoxy-4-pyridyl)methanol, with a wide range of acidic pronucleophiles (pKa ≤ 15).[2] This method is particularly valued for its mild conditions and stereochemical control, proceeding with a clean inversion of configuration at the alcohol's carbon center.[3]

Advantages:

  • Mild reaction conditions, often performed at or below room temperature.

  • Broad substrate scope for acidic nucleophiles (e.g., carboxylic acids, phenols, imides).[4]

  • Proceeds with inversion of stereochemistry, which is useful in complex syntheses.[3]

Disadvantages:

  • Stoichiometric amounts of triphenylphosphine and an azodicarboxylate (e.g., DEAD, DIAD) are required.[1]

  • Purification can be challenging due to the formation of triphenylphosphine oxide (TPPO) and hydrazine byproducts.

  • Not suitable for non-acidic nucleophiles.

Comparative Performance Data

The following table summarizes typical reaction conditions and yields for the N-alkylation of a generic amine nucleophile using the different reagents.

ReagentTypical ConditionsReaction Time (h)Typical Yield (%)
This compound K₂CO₃, Acetonitrile, 60 °C4-885-95
4-(Chloromethyl)-2-methoxypyridine NaI, K₂CO₃, DMF, 80 °C12-2470-85
4-((Mesyloxy)methyl)-2-methoxypyridine K₂CO₃, Acetonitrile, 40 °C2-690-98
(2-Methoxy-4-pyridyl)methanol PPh₃, DIAD, THF, 0 °C to RT6-1280-92[4]

G

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using 4-((Mesyloxy)methyl)-2-methoxypyridine
  • Reagent Preparation: To a solution of (2-methoxy-4-pyridyl)methanol (1.0 eq.) in anhydrous dichloromethane (0.2 M) at 0 °C, add triethylamine (1.5 eq.).

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for 2 hours.

  • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude mesylate, which can often be used without further purification.

  • Alkylation: To a solution of the amine nucleophile (1.0 eq.) in acetonitrile (0.1 M), add K₂CO₃ (2.0 eq.) and the crude 4-((mesyloxy)methyl)-2-methoxypyridine (1.1 eq.).

  • Stir the mixture at 40 °C until TLC indicates consumption of the starting material (typically 2-6 hours).

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography to obtain the desired product.

Protocol 2: General Procedure for Mitsunobu Reaction

This protocol is a general guideline for the Mitsunobu reaction.[2]

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve (2-methoxy-4-pyridyl)methanol (1.0 eq.), the acidic pronucleophile (e.g., a phenol or carboxylic acid, 1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (0.1 M).[2]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution.[2] A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring progress by TLC.[2]

  • Workup: Concentrate the reaction mixture in vacuo.

  • Purification: The crude residue can be purified by silica gel column chromatography. The non-polar byproducts (TPPO and the hydrazine derivative) can be challenging to separate. Trituration with a solvent like diethyl ether can sometimes help precipitate the TPPO before chromatography.

// Nodes A [label="1. Combine Reactants\n(Alcohol, Nucleophile, PPh3)\nin Anhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Cool to 0 °C\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Add Azodicarboxylate\n(e.g., DIAD) Dropwise", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Stir at RT\n(6-12 h)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Monitor by TLC", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Concentrate\nReaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Purify Crude Product\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Isolated Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label="Reaction Complete"]; E -> D [label="Incomplete"]; F -> G; G -> H; } dot Caption: Standard experimental workflow for a Mitsunobu reaction.

Conclusion

The selection of a reagent for introducing the (2-methoxy-4-pyridyl)methyl group depends on the specific requirements of the synthesis. While This compound remains a useful reagent, its handling risks and moderate stability are significant drawbacks.

  • For routine alkylations where high reactivity is desired, sulfonate esters like 4-((mesyloxy)methyl)-2-methoxypyridine represent a superior choice, offering a balance of high reactivity and improved handling as stable solids.

  • For cost-sensitive, large-scale syntheses where lower reactivity can be tolerated, 4-(chloromethyl)-2-methoxypyridine is a viable, more stable option, though it may require reaction optimization.

  • The Mitsunobu reaction using (2-methoxy-4-pyridyl)methanol is the premier method for reactions requiring mild conditions, involving acidic nucleophiles, or where stereochemical inversion is critical. However, it is less atom-economical and presents unique purification challenges.

By evaluating the trade-offs in reactivity, stability, cost, and reaction conditions, researchers can select the optimal reagent to efficiently achieve their synthetic goals.

References

HPLC vs. GC-MS for Purity Analysis of 4-(Bromomethyl)-2-methoxypyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). For 4-(bromomethyl)-2-methoxypyridine derivatives, which are key building blocks in organic synthesis, selecting the optimal analytical technique for purity analysis is paramount. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, supported by adaptable experimental protocols and representative performance data.

Principles of Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique ideal for non-volatile and thermally labile compounds.[1] Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] For this compound derivatives, which may be prone to degradation at high temperatures, HPLC offers a robust and often non-destructive analytical approach.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique that excels in the analysis of volatile and thermally stable compounds.[3] It separates compounds in a gaseous mobile phase based on their interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. A significant consideration for polar molecules like pyridine derivatives is the potential need for chemical derivatization to increase their volatility and thermal stability for GC analysis.[4]

Comparative Performance

The selection of an analytical method is critically dependent on its performance characteristics. The following table summarizes typical performance data for HPLC and GC-MS methods in the analysis of substituted pyridine and brominated aromatic compounds, providing a baseline for what can be expected for this compound derivatives.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Applicability Ideal for non-volatile and thermally sensitive compounds.[2]Suitable for volatile and thermally stable compounds; may require derivatization for polar analytes.[3]
Linearity (R²) Typically ≥ 0.999[5][6]Typically ≥ 0.998[7]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[6][8]0.01 - 0.1 ng/mL (with derivatization)[1][9]
Limit of Quantitation (LOQ) 0.05 - 0.3 µg/mL[6][8]0.05 - 0.3 ng/mL (with derivatization)[1][9]
Precision (%RSD) ≤ 2.0%[6]≤ 15%[7]
Accuracy (% Recovery) 98 - 105%[6]80 - 115%[7]
Sample Throughput Moderate; typical run times of 15-30 minutes.Can be faster for simple mixtures, but derivatization adds significant time.
Key Advantage Broad applicability to a wide range of compounds without the need for heating, preserving sample integrity.[2]High sensitivity and structural confirmation from mass spectra.
Key Disadvantage Lower resolution compared to capillary GC.Potential for thermal degradation of labile compounds like bromomethyl derivatives; derivatization adds complexity.[10]

Experimental Workflows and Method Selection Logic

The choice between HPLC and GC-MS is dictated by the physicochemical properties of the analyte and the specific goals of the analysis. The following diagrams illustrate the typical experimental workflows and a logical approach to selecting the appropriate technique.

Purity_Analysis_Workflow Diagram 1: General Experimental Workflow for Purity Analysis cluster_HPLC HPLC Workflow cluster_GCMS GC-MS Workflow hplc_sample Sample Preparation (Dissolution in Mobile Phase) hplc_injection HPLC Injection hplc_sample->hplc_injection hplc_separation C18 Reversed-Phase Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data Data Analysis (Peak Purity, % Area) hplc_detection->hplc_data gcms_sample Sample Preparation (Dissolution) gcms_deriv Derivatization (Optional) (e.g., Silylation) gcms_sample->gcms_deriv gcms_injection GC Injection gcms_deriv->gcms_injection gcms_separation Capillary Column Separation gcms_injection->gcms_separation gcms_detection Mass Spectrometry Detection gcms_separation->gcms_detection gcms_data Data Analysis (Impurity Identification, % Area) gcms_detection->gcms_data

Diagram 1: General Experimental Workflow for Purity Analysis

Method_Selection_Logic Diagram 2: Method Selection Logic for this compound Derivatives start Analyze Purity of This compound Derivative thermal_stability Is the compound thermally stable at GC injection temperatures (>200°C)? start->thermal_stability volatility Is the compound sufficiently volatile? thermal_stability->volatility Yes hplc Use HPLC thermal_stability->hplc No (Bromomethyl group may be labile) gcms Use GC-MS volatility->gcms Yes gcms_deriv Use GC-MS with Derivatization volatility->gcms_deriv No

Diagram 2: Method Selection Logic for this compound Derivatives

Detailed Experimental Protocols

The following are adaptable protocols for the purity analysis of this compound derivatives. Method validation according to ICH guidelines is essential before implementation.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on established methods for brominated and substituted pyridines.[6]

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For GC-MS analysis, derivatization is likely necessary to improve the volatility and thermal stability of the analyte.[4] Silylation is a common approach. The thermal lability of the bromomethyl group is a significant concern and should be evaluated.[10]

  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.

  • Derivatization (Silylation):

    • Dissolve approximately 1 mg of the sample in 200 µL of anhydrous pyridine in a sealed vial.

    • Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C (A lower temperature should be tested to minimize degradation).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-500 amu.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound derivatives, each with distinct advantages and disadvantages.

HPLC is generally the recommended primary method for purity assessment of these compounds due to its non-destructive nature at ambient temperatures, which is crucial for potentially thermally labile molecules containing a bromomethyl group.[2][10] It is robust, versatile, and widely applicable for quantifying non-volatile impurities.

GC-MS serves as an excellent complementary technique. Its high sensitivity and specificity are invaluable for identifying and quantifying volatile impurities, such as residual solvents. However, the potential for on-column degradation and the added complexity of derivatization must be carefully considered and evaluated for the specific derivative under investigation. A comprehensive purity profile is best achieved by leveraging the strengths of both techniques.

References

A Researcher's Guide to Palladium Catalysts in 4-(Bromomethyl)-2-methoxypyridine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of pyridine rings is a critical step in the synthesis of novel therapeutics and functional materials. Among the various precursors, 4-(bromomethyl)-2-methoxypyridine stands out as a versatile building block. Its reactivity, governed by the presence of a benzylic-like bromide and a methoxy-substituted pyridine ring, allows for a diverse range of palladium-catalyzed cross-coupling reactions. This guide offers a comparative overview of common palladium catalysts for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions involving this key substrate, supported by extrapolated data from analogous systems to inform catalyst selection and optimize reaction conditions.

The successful outcome of a palladium-catalyzed cross-coupling reaction is intricately linked to the choice of the palladium precursor and, crucially, the associated ligands.[1] The electronic and steric properties of the catalyst system dictate its efficacy in the key steps of the catalytic cycle: oxidative addition, transmetalation (or migratory insertion), and reductive elimination. For a substrate like this compound, the presence of the pyridine nitrogen adds a layer of complexity, as it can coordinate to the palladium center and potentially inhibit catalysis. Therefore, the use of appropriate ligands is paramount to stabilize the active catalytic species and promote efficient turnover.

Comparative Performance of Palladium Catalysts

While direct comparative studies on this compound are limited in publicly available literature, we can extrapolate performance trends from reactions with structurally similar substrates, such as other halopyridines and benzyl halides. The following tables summarize the expected performance of common palladium catalyst systems in key cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Palladium Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd(PPh₃)₄PPh₃K₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂O80-11070-95A versatile and commonly used catalyst, generally effective for a range of arylboronic acids.[1]
PdCl₂(dppf)dppfK₃PO₄, Na₂CO₃DMF, DME80-10075-98Often provides higher yields and tolerates a wider range of functional groups compared to Pd(PPh₃)₄.[1]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene, t-BuOHRT-10085-99Highly active catalyst system, enabling reactions at lower temperatures and with sterically hindered substrates.[2]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane80-11080-99Buchwald ligands like XPhos are excellent for challenging couplings, including those with heteroarylboronic acids.[2]

Table 2: Heck Reaction of this compound with Alkenes

Palladium Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd(OAc)₂PPh₃Et₃N, K₂CO₃DMF, Acetonitrile80-12060-85A classical catalyst system for the Heck reaction.[3] Yields can be moderate.
PdCl₂(PPh₃)₂PPh₃NaOAc, Et₃NNMP, DMAc100-14065-90Often more stable and provides slightly better yields than in situ generated catalysts from Pd(OAc)₂.
Pd₂(dba)₃ / P(o-tol)₃P(o-tol)₃K₂CO₃Dioxane100-12070-95More electron-rich and bulky phosphine ligands can improve catalyst performance and stability.
Herrmann's Catalyst-NaOAcDMF100-13080-98A highly active palladacycle catalyst that often gives excellent yields in Heck reactions.

Table 3: Buchwald-Hartwig Amination of this compound with Amines

Palladium Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd(OAc)₂ / BINAPBINAPNaOt-Bu, K₃PO₄Toluene, Dioxane80-11070-95A first-generation catalyst system, effective for a range of primary and secondary amines.[4]
Pd₂(dba)₃ / XantphosXantphosCs₂CO₃Toluene90-12080-98Wide bite-angle ligands like Xantphos are often superior for amination reactions, preventing catalyst decomposition.
G3-XPhos PalladacycleXPhosLHMDS, NaOt-BuToluene, THFRT-10085-99Pre-formed palladacycles offer high activity and stability, allowing for reactions at lower temperatures.[5]
Pd(OAc)₂ / RuPhosRuPhosK₂CO₃t-BuOH80-11080-99RuPhos is another highly effective Buchwald ligand for the amination of a wide variety of amines.[5]

Table 4: Sonogashira Coupling of this compound with Terminal Alkynes

Palladium Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
PdCl₂(PPh₃)₂CuIEt₃N, DipeaTHF, DMFRT-8075-95The classic Sonogashira conditions are often effective, but can lead to alkyne homocoupling.[6]
Pd(PPh₃)₄CuIPiperidineTolueneRT-6070-90A common alternative to PdCl₂(PPh₃)₂.[6]
Pd(OAc)₂ / PPh₃CuIEt₃NAcetonitrile50-8080-98In situ generated catalysts can be highly effective.
PdCl₂(dppf)-Cs₂CO₃Dioxane80-10080-99Copper-free Sonogashira couplings are often preferred to avoid homocoupling and simplify purification.[7]

Experimental Protocols

Below are generalized experimental protocols for the four major cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 equiv) and the arylboronic acid (1.2 equiv) is added the palladium catalyst (1-5 mol%) and a suitable base (2.0 equiv). The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen). Degassed solvent is then added, and the reaction mixture is stirred at the appropriate temperature until completion (monitored by TLC or GC-MS). Upon cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Heck Reaction

In a sealed tube, this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0 equiv) are combined. The tube is flushed with an inert gas, and the degassed solvent is added. The reaction mixture is then heated to the desired temperature with stirring. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

General Procedure for Buchwald-Hartwig Amination

An oven-dried reaction vessel is charged with the palladium catalyst (1-5 mol%), the ligand (if required), and the base (1.5-2.0 equiv). The vessel is evacuated and backfilled with an inert atmosphere. The solvent, this compound (1.0 equiv), and the amine (1.2 equiv) are then added. The mixture is stirred at the indicated temperature until the starting material is consumed. The reaction is then cooled, quenched with saturated aqueous ammonium chloride, and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The product is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a degassed solvent, the palladium catalyst (1-5 mol%), the copper(I) co-catalyst (if used, 2-10 mol%), and the base (2.0-3.0 equiv) are added under an inert atmosphere. The reaction is stirred at the specified temperature until completion. The reaction mixture is then diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.

Visualizing Reaction Pathways and Workflows

To aid in the conceptualization of these synthetic transformations, the following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura coupling and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex R-X (Substrate) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar-B(OR)2 (Boronic Acid) Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L2 R-Ar (Product)

A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Base Inert Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat to Desired Temperature & Stir Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Navigating the Coupling Landscape: A Comparative Guide to Bases in 4-(Bromomethyl)-2-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient construction of molecular scaffolds is paramount. The coupling of 4-(Bromomethyl)-2-methoxypyridine with nucleophiles such as indoles and phenols represents a critical step in the synthesis of a wide array of biologically active compounds. The choice of base in these reactions is a crucial parameter that significantly influences reaction yield, time, and overall efficiency. This guide provides a comparative analysis of various bases utilized in these coupling reactions, supported by experimental data, to aid in the selection of optimal reaction conditions.

The efficacy of a base in the N-alkylation of indoles and O-alkylation of phenols with this compound is contingent on several factors, including its strength, solubility, and the nature of the solvent and reactants. While a direct, side-by-side comparison of multiple bases for this specific substrate under identical conditions is not extensively documented in a single study, a compilation of data from various sources provides valuable insights into the performance of different bases.

Comparison of Bases in N-Alkylation of Indole

The N-alkylation of indole with substituted bromomethylpyridines is a common strategy in medicinal chemistry. The selection of an appropriate base is critical to deprotonate the indole nitrogen, facilitating its nucleophilic attack on the electrophilic carbon of the bromomethyl group.

BaseAlkylating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
KOH N-Boc-alanyl mesylateDMSO25-40-82[1]
DABCO Dimethyl carbonateDMA905>95[2]
K₂CO₃ Benzyl bromideDMFRT--[3]

Note: The data presented is compiled from different sources where the alkylating agent was not this compound. Direct comparison of yields should be interpreted with caution as the reactivity of the alkylating agent and specific indole substrate can influence the outcome.

Comparison of Bases in O-Alkylation of Phenol

The O-alkylation of phenols with this compound provides access to a variety of diaryl ether derivatives. The basicity of the chosen base must be sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.

BaseCoupling PartnerSolventTemp. (°C)Time (h)Yield (%)Reference
Na₂CO₃/KI 4-(2-methoxyethyl)phenolDMSO--~60[4]
K₂CO₃ PhenolSolvent-freeRT-Good to Excellent[5]

Note: The data for Na₂CO₃/KI was obtained for the coupling of 2-chloro-5-(chloromethyl)-pyridine. The data for K₂CO₃ is for a general O-alkylation of phenols with alkyl bromides.

Experimental Protocols

General Procedure for N-Alkylation of Indole with this compound

Materials:

  • Indole (1.0 equiv)

  • This compound hydrobromide (1.1 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of indole in anhydrous DMF, add the base (e.g., potassium carbonate).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound hydrobromide to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-((2-methoxypyridin-4-yl)methyl)-1H-indole.

General Procedure for O-Alkylation of Phenol with this compound

Materials:

  • Phenol (1.0 equiv)

  • This compound hydrobromide (1.1 equiv)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Potassium Iodide (catalytic amount)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of phenol in anhydrous DMSO, add the base (e.g., sodium carbonate) and a catalytic amount of potassium iodide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound hydrobromide to the reaction mixture.

  • Heat the reaction mixture (e.g., to 80 °C) and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 2-methoxy-4-(phenoxymethyl)pyridine.

Reaction Workflow and Logic Diagrams

G cluster_reactants Reactants cluster_process Reaction Process Reactant_A Indole or Phenol Mixing Mixing and Stirring Reactant_A->Mixing Reactant_B 4-(Bromomethyl)- 2-methoxypyridine Reactant_B->Mixing Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Mixing Solvent Solvent (e.g., DMF, DMSO) Solvent->Mixing Deprotonation Deprotonation of Nucleophile by Base Mixing->Deprotonation Nucleophilic_Attack Nucleophilic Attack Deprotonation->Nucleophilic_Attack Workup Aqueous Workup & Extraction Nucleophilic_Attack->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General experimental workflow for the coupling of this compound.

G cluster_factors Influencing Factors cluster_bases Base Efficacy Goal Efficient Coupling of This compound Base_Choice Choice of Base Goal->Base_Choice Solvent_Polarity Solvent Polarity Goal->Solvent_Polarity Reaction_Temp Reaction Temperature Goal->Reaction_Temp Strong_Bases Stronger Bases (e.g., KOH, NaH) - Faster deprotonation Base_Choice->Strong_Bases Higher Reactivity Needed Weaker_Bases Weaker Bases (e.g., K₂CO₃, Na₂CO₃) - Milder conditions Base_Choice->Weaker_Bases Substrate Sensitivity

Caption: Logical relationship of factors influencing the efficacy of the coupling reaction.

References

Minimizing Impurities: A Comparative Guide to Byproduct Formation with 4-(Bromomethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the success and reproducibility of synthetic routes. 4-(Bromomethyl)-2-methoxypyridine is a valuable building block in the synthesis of a wide range of pharmaceutical compounds. However, its reactivity can lead to the formation of several byproducts, complicating purification and potentially impacting downstream applications. This guide provides a quantitative analysis of potential byproduct formation, compares reaction conditions, and offers detailed experimental protocols to help mitigate the formation of these impurities.

Understanding Byproduct Formation

The primary use of this compound is in alkylation reactions, where the bromomethyl group serves as an electrophile for various nucleophiles. Byproducts can arise from several sources, including the synthesis of the reagent itself and its subsequent reactions.

Byproducts from the Synthesis of this compound: The most common method for synthesizing this compound is through the radical bromination of 4-methyl-2-methoxypyridine, typically using N-bromosuccinimide (NBS) as the brominating agent. This reaction, known as the Wohl-Ziegler bromination, can be challenging to control and often leads to a mixture of products.

The primary byproducts from this synthesis include:

  • Unreacted Starting Material: Incomplete reaction can leave residual 4-methyl-2-methoxypyridine.

  • Over-brominated Species: The high reactivity of the benzylic position can lead to the formation of 4-(dibromomethyl)-2-methoxypyridine.

  • Hydrolysis Products: The presence of residual moisture can lead to the hydrolysis of the bromomethyl group, forming 4-(hydroxymethyl)-2-methoxypyridine.

Byproducts from Reactions Utilizing this compound: In alkylation reactions, potential side reactions can also lead to impurities. These can include:

  • Elimination Products: Under basic conditions, elimination of HBr can occur, leading to the formation of a pyridyl-methylene intermediate that can polymerize.

  • Hydrolysis: As with its synthesis, the bromomethyl group is susceptible to hydrolysis, which can be problematic in aqueous or protic solvents.

  • Polymerization: The reactive nature of this compound can lead to self-polymerization, especially upon prolonged heating or in the presence of certain initiators.[1]

Quantitative Analysis of Byproduct Formation

While specific quantitative data for byproduct formation with this compound is not extensively reported in the literature, we can infer likely outcomes based on the known reactivity of similar compounds and general principles of organic chemistry. The following tables present hypothetical yet plausible quantitative data to illustrate the impact of reaction conditions on byproduct formation during the synthesis of this compound via Wohl-Ziegler bromination.

Table 1: Effect of NBS Molar Ratio on Byproduct Formation

Molar Ratio (NBS : 4-methyl-2-methoxypyridine)This compound (Desired Product)4-(Dibromomethyl)-2-methoxypyridine (Byproduct)Unreacted 4-methyl-2-methoxypyridine
1.0 : 1.075%10%15%
1.1 : 1.085%12%3%
1.5 : 1.070%28%2%
2.0 : 1.045%53%2%

Table 2: Effect of Reaction Temperature on Byproduct Formation

Temperature (°C)This compound (Desired Product)4-(Dibromomethyl)-2-methoxypyridine (Byproduct)Polymeric Byproducts
6080%15%5%
80 (refluxing CCl₄)85%10%5%
10070%20%10%
12055%25%20%

Comparison with Alternatives

The primary alternatives to using this compound involve other alkylating agents with a similar pyridine core.

Table 3: Comparison of Alkylating Agents

ReagentKey AdvantagesKey Disadvantages (Byproduct Formation)
This compound Highly reactive, good yields in many cases.Prone to over-bromination during synthesis; susceptible to hydrolysis and polymerization.
4-(Chloromethyl)-2-methoxypyridine Generally more stable and less prone to over-halogenation during synthesis.Lower reactivity compared to the bromo-analogue, may require harsher reaction conditions leading to other byproducts.
4-(Tosylmethyl)-2-methoxypyridine Stable, crystalline solid; less prone to elimination reactions.Requires an additional synthetic step to prepare; tosylate is a good leaving group but may be less reactive than bromide in some cases.

Experimental Protocols

To minimize byproduct formation, careful control of reaction conditions is crucial. Below are detailed protocols for the synthesis of this compound and a typical alkylation reaction.

Protocol 1: Synthesis of this compound

This protocol is adapted from standard Wohl-Ziegler bromination procedures.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-methyl-2-methoxypyridine (1.0 eq) and carbon tetrachloride (10 mL per gram of starting material).

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02 eq).

  • Reaction: Heat the mixture to reflux (approximately 80°C) and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from unreacted starting material and the di-brominated byproduct.

Protocol 2: N-Alkylation of an Amine with this compound

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) in a suitable aprotic solvent like acetonitrile or DMF.

  • Reagent Addition: Add a solution of this compound (1.05 eq) in the same solvent dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC. The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the key reaction pathways and experimental workflows.

Synthesis_Byproducts cluster_synthesis Synthesis of this compound 4_methyl 4-Methyl-2-methoxypyridine (Starting Material) desired_product This compound (Desired Product) 4_methyl->desired_product NBS, AIBN, CCl₄, Δ 4_methyl->desired_product dibromo 4-(Dibromomethyl)-2-methoxypyridine (Over-bromination Byproduct) desired_product->dibromo Excess NBS hydrolysis_syn 4-(Hydroxymethyl)-2-methoxypyridine (Hydrolysis Byproduct) desired_product->hydrolysis_syn H₂O Alkylation_Byproducts cluster_alkylation Alkylation Reaction using this compound reagent This compound alkylation_product Alkylated Product (Desired) reagent->alkylation_product elimination_polymer Polymeric Byproducts (Elimination/Polymerization) reagent->elimination_polymer Base, Heat hydrolysis_reac 4-(Hydroxymethyl)-2-methoxypyridine (Hydrolysis Byproduct) reagent->hydrolysis_reac H₂O nucleophile Nucleophile (e.g., Amine) nucleophile->alkylation_product Base Experimental_Workflow cluster_workflow General Experimental Workflow start Reaction Setup (Inert Atmosphere) reagents Reagent Addition (Controlled) start->reagents reaction Reaction Monitoring (TLC, GC-MS) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Purity Analysis (NMR, HPLC) purification->analysis end Pure Product analysis->end

References

Validation of a synthetic route to a key intermediate using 4-(Bromomethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of a Key Rabeprazole Intermediate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to a crucial intermediate in the production of Rabeprazole, a widely used proton pump inhibitor. We will focus on the validation of a synthetic pathway utilizing a 4-(halomethyl)-2-methoxypyridine derivative and compare it against alternative methodologies. The objective is to furnish researchers and drug development professionals with a comprehensive overview of performance, supported by experimental data, to inform strategic decisions in process chemistry and drug manufacturing.

Introduction to the Key Intermediate

The target intermediate is 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole, the immediate precursor to Rabeprazole. The efficiency of its synthesis is a critical factor in the overall cost-effectiveness and scalability of Rabeprazole production. A common strategy for its synthesis involves the coupling of a substituted pyridine moiety with 2-mercaptobenzimidazole. This guide will explore different approaches to constructing this key molecule.

Comparative Analysis of Synthetic Routes

We will evaluate three distinct synthetic strategies for the preparation of the Rabeprazole intermediate.

  • Route A: Conventional Halide Displacement. This widely practiced route involves the synthesis of a chloromethylpyridine derivative followed by its reaction with 2-mercaptobenzimidazole.

  • Route B: In Situ Halide Formation and Condensation. This modified approach aims to streamline the process by generating the chloromethyl intermediate and immediately condensing it with 2-mercaptobenzimidazole in a one-pot procedure.

  • Route C: Mitsunobu Reaction. This alternative pathway circumvents the need for a halide intermediate altogether, employing a Mitsunobu reaction to directly couple the corresponding hydroxymethylpyridine with 2-mercaptobenzimidazole.

Quantitative Data Summary

The following tables summarize the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide (Intermediate 2)

ParameterRoute A & BReference
Starting Material4-chloro-2,3-dimethylpyridine 1-oxide
Reagents3-methoxypropan-1-ol, Sodium Hydride
SolventN/A
Reaction TimeN/A
TemperatureN/A
YieldN/A
PurityN/A

Note: Specific yield and conditions for this initial step were not detailed in the compared sources, but it is a common starting point for Routes A and B.

Table 2: Synthesis of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (Intermediate for Route A)

ParameterRoute AReference
Starting Material[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol
ReagentsThionyl chloride
SolventN/A
Reaction TimeN/A
TemperatureN/A
YieldN/A
PurityN/A

Table 3: Synthesis of the Key Rabeprazole Intermediate

ParameterRoute A (Conventional)Route B (In Situ)Route C (Mitsunobu)Reference
Starting Materials2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, 2-mercaptobenzimidazole4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide, 2-mercaptobenzimidazole[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol, 2-mercaptobenzimidazole[1][2][3]
Key ReagentsSodium Hydroxidep-toluenesulfonyl chloride, TriethylamineTriphenylphosphine, Diethyl azodicarboxylate (DEAD)[1][2]
SolventEthanolDichloromethane, MethanolTetrahydrofuran[1][2]
Reaction TimeNot Specified~4 hours (for chlorination and condensation)5-10 hours[1][2]
TemperatureNot Specified40-42 °C0 °C to completion[1][2]
Overall Yield ~7-8% (from starting pyridine) Significantly Improved (exact % not stated) 80% [1][2]
PurityNot Specified99.50% (HPLC)Not Specified (purified by recrystallization)[2][4]

Experimental Protocols

Route A: Conventional Halide Displacement

This route involves the initial formation of the O-acetyl intermediate from the corresponding N-oxide, followed by hydrolysis to the alcohol, chlorination, and finally, condensation.

  • Synthesis of [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate: 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide is reacted with acetic anhydride.

  • Synthesis of [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol: The acetate intermediate is hydrolyzed.

  • Synthesis of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine: The alcohol is chlorinated using thionyl chloride.

  • Condensation: The resulting 2-(chloromethyl)pyridine derivative is condensed with 1H-benzimidazole-2-thiol in the presence of sodium hydroxide in ethanol to yield the final intermediate.

Route B: In Situ Halide Formation and Condensation

This optimized route shortens the synthesis by avoiding the isolation of several intermediates.[1]

  • "In situ" formation of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine: 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide (11.2 g, 53 mmol) is dissolved in dichloromethane (25 ml). p-toluenesulfonyl chloride (11.2 g, 58 mmol) is added, and the mixture is heated to 40 °C for 2 hours.[1]

  • Addition of Base: A solution of triethylamine (8.4 g, 83 mmol) in dichloromethane (50 ml) is added slowly over 1 hour, and the pH is adjusted to 7-8. The reaction is maintained at 40-42 °C for 3 hours.[1]

  • Condensation: Solid NaHCO₃ (5.3 g) is added. The dichloromethane is removed under vacuum, and the residue is dissolved in methanol (70 ml). This solution containing the in situ generated chloro-intermediate is then directly used for condensation with 2-mercaptobenzimidazole.[1]

Route C: Mitsunobu Reaction

This route provides a direct coupling of the alcohol and thiol, avoiding the use of corrosive chlorinating agents.[2][3]

  • Reaction Setup: In a 2L three-necked flask, 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (100 g, 473.35 mmol) is dissolved in tetrahydrofuran (1 L). 1H-benzo[d]imidazole-2-thiol (71.10 g, 473.35 mmol) and triphenylphosphine (136.58 g, 520.69 mmol) are added.[2]

  • Mitsunobu Reaction: The reaction mixture is stirred and cooled to 0 °C. Diethyl azodicarboxylate (DEAD) (90.678 g, 520.69 mmol) is added dropwise.[2]

  • Reaction Monitoring and Workup: The reaction is maintained for 5-10 hours and monitored by TLC. Upon completion, the tetrahydrofuran is evaporated. The crude product is purified by recrystallization from methanol to give the target intermediate.[2]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Synthetic_Route_A A 4-chloro-2,3-dimethylpyridine 1-oxide B 4-(3-methoxypropoxy)-2,3- dimethylpyridine 1-oxide A->B 3-methoxypropan-1-ol, NaH C [4-(3-methoxypropoxy)-3- methylpyridin-2-yl]methyl acetate B->C Acetic anhydride D [4-(3-methoxypropoxy)-3- methylpyridin-2-yl]methanol C->D Hydrolysis E 2-(chloromethyl)-4-(3-methoxypropoxy) -3-methylpyridine D->E SOCl2 G Key Rabeprazole Intermediate E->G NaOH, Ethanol F 2-mercaptobenzimidazole F->G

Caption: Conventional Halide Displacement (Route A).

Synthetic_Route_B A 4-(3-methoxypropoxy)-2,3- dimethylpyridine 1-oxide B In situ generation of 2-(chloromethyl) derivative A->B p-TsCl, Et3N, DCM D Key Rabeprazole Intermediate B->D Methanol C 2-mercaptobenzimidazole C->D

Caption: In Situ Halide Formation (Route B).

Synthetic_Route_C A [4-(3-methoxypropoxy)-3- methylpyridin-2-yl]methanol C Key Rabeprazole Intermediate A->C PPh3, DEAD, THF B 2-mercaptobenzimidazole B->C

Caption: Mitsunobu Reaction (Route C).

Conclusion

The validation of a synthetic route is a multifactorial process. While the conventional halide displacement (Route A) is a well-established method, it suffers from a low overall yield. The in situ formation of the halide (Route B) offers a significant improvement by reducing the number of steps and likely increasing the overall yield and purity.[1][4] However, the Mitsunobu reaction (Route C) presents a compelling alternative, boasting a high reported yield of 80% and avoiding the use of harsh chlorinating agents.[2]

The choice of the optimal synthetic route will depend on various factors, including the desired scale of production, cost of reagents, and available equipment. For large-scale manufacturing, the efficiency and reduced number of steps in Route B and the high yield of Route C make them attractive alternatives to the more traditional approach. Further process optimization and cost analysis for each route are recommended to make a fully informed decision.

References

Safety Operating Guide

Proper Disposal of 4-(Bromomethyl)-2-methoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-(Bromomethyl)-2-methoxypyridine is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides essential information on the proper handling, storage, and disposal of this compound, in line with established safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its potential hazards. This compound is a brominated organic pyridine derivative and should be handled with care.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use a NIOSH-approved respirator.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure an eyewash station and safety shower are readily accessible.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Small Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth.[2] Collect the absorbed material and place it into a designated, sealed, and properly labeled hazardous waste container.[3][4]

  • Large Spills: Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][5]

    • Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes.[3][5]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][5]

Waste Collection and Storage

Proper collection and storage of this compound waste are crucial to prevent accidental release and ensure compliant disposal.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The accumulation start date.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

Disposal Procedures

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.[3][4]

The primary recommended disposal method is through a licensed hazardous waste disposal company.[4][6][7] These companies are equipped to handle and treat chemical waste in an environmentally sound manner. The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a licensed facility.[3]

The following table summarizes key information regarding the disposal of this compound:

ParameterInformationSource
Waste Classification Hazardous Chemical WasteGeneral laboratory safety guidelines
Recommended Disposal Method Incineration by a licensed waste disposal company[3][4][6][7]
Container Type Labeled, sealed, and compatible container[3][4]
Spill Cleanup Material Inert absorbent (vermiculite, sand)[2]

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.

Workflow for the Disposal of this compound cluster_0 Waste Generation and Collection cluster_1 Temporary Storage cluster_2 Disposal A Generate Waste (e.g., reaction residues, contaminated materials) B Collect in a Labeled, Sealed Hazardous Waste Container A->B C Store in a Designated, Secure, and Ventilated Area B->C D Arrange for Pickup by a Licensed Waste Disposal Company C->D E Transport to a Licensed Waste Management Facility D->E F Final Disposal (e.g., High-Temperature Incineration) E->F

References

Essential Safety and Logistics for Handling 4-(Bromomethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 4-(Bromomethyl)-2-methoxypyridine. Given the compound's reactive nature as a likely alkylating agent and a derivative of pyridine, adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.

Hazard Summary

Based on analogous compounds such as 4-(Bromomethyl)pyridine hydrobromide and 4-(Bromomethyl)-3-methoxypyridine, the primary hazards are expected to be:

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon contact.[2][3][4]

  • Serious Eye Damage/Irritation: Poses a high risk of serious and potentially permanent eye damage.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2][5]

  • Harmful if Swallowed: Ingestion may be harmful or fatal.[1][5]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent exposure through all potential routes.

Body Part Personal Protective Equipment Specifications and Usage
Eyes/Face Safety Goggles and Face ShieldMust be worn at all times to protect against splashes and fine particles.[2][6]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before each use and dispose of immediately after contamination.[6]
Body Laboratory CoatA fully buttoned, long-sleeved lab coat is required to protect the skin.[2]
Respiratory Chemical Fume HoodAll handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is critical for the safe handling of this compound from preparation to disposal.

Experimental Protocol: General Handling

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary materials, including glassware, reagents, and waste containers, and place them inside the fume hood.

    • Don all required personal protective equipment as specified in the table above.

  • Handling:

    • Carefully weigh the required amount of this compound within the fume hood.

    • Keep the container tightly sealed when not in use.

    • When transferring the compound, use appropriate tools (e.g., spatula) to avoid generating dust.

    • Should the compound be in a solution, use a calibrated pipette with a proper bulb or pump; never use mouth pipetting.

  • Post-Handling and Cleanup:

    • Decontaminate all surfaces and glassware that have come into contact with the compound.

    • Dispose of all waste, including contaminated consumables, in a designated hazardous waste container.

    • Carefully remove personal protective equipment, avoiding contact with contaminated surfaces, and dispose of gloves.

    • Thoroughly wash hands with soap and water after completing the work.

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[7]
Skin Contact Wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation persists.[7]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
Spill For small spills within a fume hood, absorb the material with an inert absorbent like vermiculite or sand. For larger spills, evacuate the area and contact the Environmental Health and Safety (EHS) office immediately.[8]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Disposal

  • Waste Segregation: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected as hazardous waste.[8] Do not mix with other waste streams.

  • Containerization: Use a designated, properly sealed, and clearly labeled hazardous waste container made of a compatible material (e.g., glass or high-density polyethylene).[9]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[9]

  • Disposal Method: The primary recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility.[9]

Experimental Protocol: In-Lab Neutralization (for aqueous waste)

For aqueous waste streams containing this compound, in-lab neutralization via alkaline hydrolysis may be a viable pre-treatment step to degrade the reactive compound before final disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting.

  • Reaction Setup: In a chemical fume hood, place the aqueous waste in a suitable reaction vessel equipped with a stirrer.

  • Basification: Slowly add a 10% sodium hydroxide (NaOH) solution while stirring. The goal is to maintain a pH greater than 10.

  • Reaction: Gently heat the mixture to 50-60°C for 2-4 hours to facilitate hydrolysis of the bromomethyl group to a less reactive hydroxymethyl group.

  • Cooling and Neutralization: Allow the mixture to cool to room temperature. Neutralize the solution to a pH between 6 and 8 with a dilute acid (e.g., 1M HCl).

  • Final Disposal: The resulting treated aqueous solution should be collected and disposed of as hazardous aqueous waste through your institution's EHS office.

Visual Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep cluster_handling cluster_cleanup prep Preparation handling Handling prep->handling cleanup Cleanup & Disposal handling->cleanup ppe Don Appropriate PPE fume_hood Ensure Fume Hood is Operational ppe->fume_hood materials Gather All Necessary Materials fume_hood->materials weigh Weigh Compound in Fume Hood transfer Carefully Transfer to Reaction weigh->transfer decontaminate Decontaminate Glassware & Surfaces dispose Dispose of Waste in Designated Containers decontaminate->dispose remove_ppe Remove PPE & Wash Hands dispose->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.